7-Ethylcamptothecin
説明
RN given for (S)-isomer; structure given in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKIWCVEPUPIL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228960 | |
| Record name | 7-Ethylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78287-27-1 | |
| Record name | 7-Ethylcamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78287-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethylcamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078287271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Ethylcamptothecin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYLCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPY7FE51IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Advent of 7-Ethylcamptothecin: A Story of Rational Drug Design and Synthetic Innovation
A deep dive into the discovery and synthesis of a pivotal camptothecin analog, 7-Ethylcamptothecin (ECPT), reveals a compelling narrative of scientific endeavor to enhance the therapeutic potential of a promising natural product. This technical guide elucidates the historical context of its discovery, the evolution of its chemical synthesis, and the fundamental mechanism of action that underpins its potent antitumor activity.
Discovery and Development: A Quest for Superior Efficacy
The journey to this compound began with the discovery of its parent compound, camptothecin (CPT), a potent antineoplastic agent isolated from the bark of the Camptotheca acuminata tree. Despite its promising anticancer activity, the clinical development of camptothecin was hampered by its poor water solubility and significant toxicity. This led researchers to embark on a mission to synthesize CPT analogs with improved pharmacological properties.
In the early 1990s, a team of researchers led by S. Sawada at the Yakult Central Institute for Microbiological Research in Tokyo, Japan, emerged as pioneers in this field. Their systematic investigation into the structure-activity relationships of various camptothecin derivatives led to a pivotal discovery. They explored the impact of substitutions at the 7-position of the camptothecin core structure. The rationale behind this strategic modification was to increase the lipophilicity of the molecule, a property often associated with enhanced cellular uptake and improved stability of the active lactone form of the drug.[1]
Their research culminated in the synthesis and evaluation of a series of 7-alkylcamptothecins. Among these, this compound (ECPT), also known as SN-22, demonstrated significantly enhanced antitumor activity compared to the parent compound, camptothecin.[2] This breakthrough marked a significant milestone in the development of camptothecin analogs and laid the groundwork for future research in this class of anticancer agents.
Synthesis History: From Radical Reactions to Versatile Condensations
The chemical synthesis of this compound has evolved since its initial discovery, with various methods being developed to improve efficiency and yield.
The Pioneering Radical Substitution
The seminal work by Sawada and his team described a novel method for the introduction of an ethyl group at the 7-position of camptothecin via a radical substitution reaction. This approach represented a significant advancement in the chemical modification of the complex camptothecin scaffold.
Friedländer Annulation for A-Ring Construction
Later synthetic strategies employed the Friedländer annulation, a powerful method for the construction of quinoline rings. This approach involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. In the context of this compound synthesis, this method allows for the construction of the A-ring with the desired ethyl substituent already in place.[3]
Mechanism of Action: A Potent Inhibitor of Topoisomerase I
Like its parent compound, this compound exerts its potent anticancer effects by targeting DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks.
This compound intercalates into the DNA-topoisomerase I complex, stabilizing this transient "cleavable complex." This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of a double-strand break, a catastrophic event for the cell that triggers a cascade of events leading to cell cycle arrest, primarily in the G2-M phase, and ultimately, apoptosis (programmed cell death).[2] The introduction of the 7-ethyl group enhances the lipophilicity of the molecule, which is believed to contribute to its increased potency by facilitating its passage through cell membranes and potentially improving its interaction with the topoisomerase I-DNA complex.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro cytotoxicity and in vivo efficacy of this compound compared to its parent compound, camptothecin.
Table 1: In Vitro Cytotoxicity of this compound (ECPT) vs. Camptothecin (CPT)
| Cell Line | Compound | IC50 (ng/mL) |
| KB cells | ECPT | 3.5[2] |
| CPT | 8.6[2] | |
| L1210 cells | ECPT | Not explicitly stated in abstract, but described as having stronger growth-inhibiting activity than CPT[2] |
| CPT | Not explicitly stated in abstract[2] |
Table 2: In Vivo Efficacy of this compound (ECPT) vs. Camptothecin (CPT) in Murine Leukemia Model
| Compound | Maximum Treated/Control (T/C) Value (%) |
| ECPT | 325[2] |
| CPT | 232[2] |
Key Experimental Protocols
Synthesis of this compound via Radical Substitution
This protocol is based on the initial synthesis described by Sawada et al. and subsequent patented improvements.
Materials:
-
Camptothecin
-
Propionaldehyde
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂)
-
Water
-
Ice
Procedure:
-
A mixture of camptothecin, propionaldehyde, and ferrous sulfate heptahydrate is prepared in water.
-
The mixture is cooled to 0°C in an ice bath.
-
Concentrated sulfuric acid is added slowly to the cooled mixture.
-
Hydrogen peroxide is then added dropwise to the reaction mixture, maintaining the temperature between 0-5°C.
-
The reaction is allowed to proceed for 0.5 to 5 hours at this temperature.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
A yellow solid, this compound, precipitates out of the solution.
-
The solid is collected by filtration, washed with water, and dried.
Note: This is a generalized protocol. Specific molar ratios and reaction times can be optimized for yield and purity.
Visualizing the Molecular Cascade
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Synthesis
Caption: Radical substitution synthesis of this compound.
References
- 1. Subcellular localization of the camptothecin analogues, topotecan and gimatecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of this compound on tumor cells and its disposition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 20(S)-camptothecin derivatives. A-ring-substituted 7-ethylcamptothecins and their E-ring-modified water-soluble derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Ethylcamptothecin: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ethylcamptothecin (SN-22) is a potent semi-synthetic analog of the natural alkaloid camptothecin, a well-established topoisomerase I inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It delves into its synthesis, formulation strategies to overcome its hydrophobic nature, and a summary of its preclinical and clinical pharmacology. Detailed experimental protocols for key assays and visualizations of the critical signaling pathways involved in its anticancer activity are also presented to serve as a valuable resource for researchers in the field of oncology and drug development.
Chemical Structure and Physicochemical Properties
This compound is chemically known as (4S)-4,11-diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione.[1] Its structure is characterized by a pentacyclic ring system, which is fundamental to its biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione[2] |
| CAS Number | 78287-27-1[1][2] |
| Molecular Formula | C₂₂H₂₀N₂O₄[1][2] |
| SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51[2] |
| Synonyms | SN-22, 7-Ethyl-20(S)-camptothecin[1][2] |
The physicochemical properties of this compound are crucial for its formulation and delivery. Its hydrophobic nature presents challenges for aqueous solubility but also allows for its incorporation into various drug delivery systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 376.4 g/mol [1][2] |
| Melting Point | 236-241°C |
| Appearance | Pale Yellow to Light Orange Solid |
| Solubility | Soluble in DMSO and DMF (1 mg/mL)[1]; Slightly soluble in Chloroform and Methanol mixture (Heated, Sonicated) |
| pKa (Predicted) | 11.24 ± 0.20 |
| LogP (Predicted) | 1.8[2] |
| Storage | Sealed in dry, 2-8°C |
Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I, a critical enzyme involved in relieving torsional strain in DNA during replication and transcription.
This compound intercalates into the DNA-topoisomerase I cleavage complex. This stabilizes the complex, preventing the re-ligation of the single-strand DNA break created by the enzyme. The accumulation of these stabilized cleavage complexes leads to the formation of double-strand breaks when the replication fork collides with them, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.
Signaling Pathway for this compound-Induced Apoptosis
The DNA damage induced by this compound activates a cascade of signaling events that converge on the intrinsic pathway of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Synthesis and Formulation
Synthesis
Several synthetic routes for this compound have been reported, often starting from the natural camptothecin. One common method involves a Friedländer-type condensation reaction. A general synthetic scheme is outlined below:
Caption: Simplified synthetic workflow for this compound.
A specific patented method describes the reaction of camptothecin with propionaldehyde in the presence of ferrous sulfate and sulfuric acid, followed by the addition of hydrogen peroxide.[3] This process yields 7-ethyl-camptothecin with good purity and yield.[3]
Formulation
The poor aqueous solubility of this compound necessitates advanced formulation strategies to enable its clinical application. Its hydrophobic nature makes it a suitable candidate for encapsulation within various drug delivery systems to enhance its bioavailability and therapeutic efficacy.
Table 3: Formulation Approaches for this compound
| Formulation Strategy | Description |
| N-methyl-2-pyrrolidinone (NMP) based formulations | Solutions or suspensions in NMP, which upon dilution, can form a stable infusion.[4] |
| Lipid-based Nanoparticles | Encapsulation in lipid nanoparticles can improve drug loading and cytotoxic effects against tumor cell lines.[5] |
| Micellar Solutions | Formulations with agents like taurocholic acid can form micellar solutions upon dilution in gastric contents, potentially improving oral bioavailability. |
| Polymer-drug conjugates | Covalent attachment to polymers can enhance solubility and provide targeted delivery. |
Preclinical and Clinical Pharmacology
Preclinical Studies
Preclinical studies in murine models have demonstrated the superior antitumor activity of this compound compared to the parent compound, camptothecin.[6] Pharmacokinetic studies in mice revealed that this compound has a longer biological half-life and higher plasma concentrations compared to camptothecin.[6] Following intravenous administration, the drug accumulates in the intestine, suggesting biliary excretion as the primary elimination route.[6] Studies in rats have characterized the pharmacokinetics of both the active lactone and inactive carboxylate forms of SN-38 (the active metabolite of irinotecan, which is 7-ethyl-10-hydroxycamptothecin).[2]
Clinical Trials
While specific clinical trial data for this compound as a standalone agent is limited in the public domain, its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), is the key active component of the widely used anticancer drug irinotecan. The clinical development of irinotecan and other camptothecin analogs provides a strong basis for the therapeutic potential of this compound derivatives. Further clinical investigations are warranted to fully explore the efficacy and safety of novel this compound formulations.
Experimental Protocols
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound (or other test compounds) dissolved in DMSO
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA (e.g., 0.25 µg), and varying concentrations of this compound.
-
Initiate the reaction by adding human topoisomerase I.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Caption: Workflow for the topoisomerase I inhibition assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This compound is a promising anticancer agent with potent topoisomerase I inhibitory activity. While its hydrophobicity presents formulation challenges, ongoing research into novel drug delivery systems holds the key to unlocking its full therapeutic potential. This technical guide provides a foundational understanding of its chemical and biological properties, which is essential for researchers and drug development professionals working to advance this class of compounds into new and improved cancer therapies. Further investigation into its clinical efficacy, particularly with advanced formulations, is crucial for its translation into routine oncological practice.
References
- 1. Practical synthesis of (S)‐7‐(2‐isopropylamino)ethylcamptothecin hydrochloride, potent topoisomerase I inhibitor | Semantic Scholar [semanticscholar.org]
- 2. Plasma pharmacokinetics of 7-ethyl-10-hydroxycamptothecin (SN-38) after intravenous administration of SN-38 and irinotecan (CPT-11) to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN100567302C - The preparation method of 7-ethyl-camptothecin - Google Patents [patents.google.com]
- 4. US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives - Google Patents [patents.google.com]
- 5. Lipid nanoparticles loaded with 7-ethyl-10-hydroxycamptothecin-phospholipid complex: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of this compound on tumor cells and its disposition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 7-Ethylcamptothecin on Topoisomerase I
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ethylcamptothecin, also known as SN-38, is the potent active metabolite of the chemotherapeutic agent irinotecan. Its primary mechanism of action involves the targeted inhibition of human DNA topoisomerase I (Top1), an essential enzyme for resolving DNA topological stress during replication and transcription. This guide provides a comprehensive technical overview of the molecular interactions and cellular consequences of this compound's activity. Through the stabilization of the Top1-DNA cleavage complex, this compound effectively converts a transient enzymatic intermediate into a permanent DNA lesion, leading to replication-dependent DNA double-strand breaks, cell cycle arrest, and ultimately, apoptotic cell death. This document details the quantitative aspects of this inhibition, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways involved.
Introduction to this compound and Topoisomerase I
This compound (SN-38) is a lipophilic, pentacyclic alkaloid and a derivative of camptothecin, a natural product isolated from the tree Camptotheca acuminata.[1] While camptothecin itself demonstrated potent antitumor activity, its clinical utility was hampered by poor water solubility and toxicity.[2] Irinotecan (CPT-11), a water-soluble prodrug, was developed to overcome these limitations and is converted in vivo by carboxylesterases to the pharmacologically active SN-38.[3][4] SN-38 exhibits significantly greater potency than its parent compound, with reports suggesting it is 100 to 1000 times more cytotoxic.[5][6]
The sole molecular target of SN-38 is topoisomerase I, a ubiquitous nuclear enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks.[1][7] The catalytic cycle of Top1 involves cleavage of one DNA strand via the formation of a covalent 3'-phosphotyrosyl bond between the enzyme and the DNA backbone.[8] This allows for the controlled rotation of the intact strand, followed by the religation of the cleaved strand.[7][9] This process is crucial for various cellular functions, including DNA replication, transcription, and recombination.[10][11]
The Core Mechanism: Stabilization of the Topoisomerase I-DNA Cleavable Complex
The antitumor activity of this compound is not due to the inhibition of the catalytic activity of topoisomerase I per se, but rather to the trapping of the covalent Top1-DNA intermediate, known as the cleavable complex.[10][12][13] SN-38 intercalates into the DNA at the site of the single-strand break, effectively acting as an uncompetitive inhibitor by binding to the enzyme-substrate complex.[8][14] This binding event physically obstructs the religation of the cleaved DNA strand, leading to the accumulation of these stabilized cleavable complexes.[1][4]
The collision of an advancing DNA replication fork with a stabilized cleavable complex during the S-phase of the cell cycle converts the single-strand break into a highly cytotoxic DNA double-strand break.[10][12] These double-strand breaks are challenging for the cell to repair and trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.[1][4] The activity of SN-38 is therefore S-phase specific.[12][15]
The chemical structure of camptothecin derivatives is crucial for their activity. The intact lactone E-ring is essential for the ability to stabilize the cleavable complex.[3] Substitutions at the 7 and 10 positions of the camptothecin ring system have been shown to modulate the stability of this complex, with the 7-ethyl and 10-hydroxy moieties of SN-38 contributing to a more stable complex compared to the parent compound, camptothecin.[9][16]
Quantitative Analysis of this compound Activity
The potency of this compound can be quantified through various in vitro and cell-based assays. Key parameters include the half-maximal inhibitory concentration (IC50) in cancer cell lines and the concentration required to induce topoisomerase I-mediated DNA cleavage.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytotoxicity) | HT-29 (Human Colon Carcinoma) | 8.8 nM | [15] |
| A549 (Human Lung Carcinoma) | IC50 values in the nM range | [8] | |
| NCI-H460 (Human Lung Cancer) | IC50 values in the nM range | [8] | |
| HL60 (Human Promyelocytic Leukemia) | IC50 values in the nM range | [8] | |
| IC50 (DNA Synthesis Inhibition) | - | 0.077 µM | [17] |
| IC50 (RNA Synthesis Inhibition) | - | 1.3 µM | [17] |
| C1000 (DNA Single-Strand Breaks) | HT-29 (Human Colon Carcinoma) | 0.037 µM | [15] |
| EC50 (Cleavable Complex Formation) | Purified Topoisomerase I | Reduced by 1-2 orders of magnitude compared to camptothecin | [16] |
Cellular Consequences of Topoisomerase I Inhibition
The formation of stable cleavable complexes and subsequent DNA double-strand breaks triggers a complex cellular response, primarily involving the DNA Damage Response (DDR) and apoptotic pathways.
DNA Damage Response (DDR)
The presence of DNA double-strand breaks activates the DDR, a network of signaling pathways that coordinate cell cycle arrest and DNA repair. Key players in this response include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), and their downstream effectors, the checkpoint kinases Chk2 and Chk1.[14][18] In response to topoisomerase I inhibition by SN-38, the ATR/Chk1 pathway appears to play a predominant role in carcinoma cells.[10] Activation of this pathway leads to cell cycle arrest, providing time for the cell to attempt DNA repair.[18] The tumor suppressor protein p53 is also a critical component of the DDR, and its activation can further contribute to cell cycle arrest and the induction of apoptosis.[10][19]
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophilic camptothecin analogs that form extremely stable cleavable complexes with DNA and topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase I-DNA complex stability induced by camptothecins and its role in drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of checkpoint kinase 1 in sensitivity to topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mode of SN38 Derivatives Interacting with Nicked DNA Mimics Biological Targeting of Topo I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation [mdpi.com]
- 13. Hyperthermic modulation of SN-38-induced topoisomerase I DNA cross-linking and SN-38 cytotoxicity through altered topoisomerase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Effects of 7-Ethylcamptothecin on Cancer Cell Lines
This technical guide provides a comprehensive overview of the biological effects of this compound (SN-22), a potent derivative of camptothecin, on various cancer cell lines. It details the compound's mechanism of action, its impact on cell cycle progression and apoptosis, and the key signaling pathways it modulates. This document synthesizes quantitative data from multiple studies and provides detailed experimental protocols for key assays used in its evaluation.
Introduction
This compound is a semi-synthetic analog of camptothecin, a natural alkaloid isolated from the tree Camptotheca acuminata. Like other camptothecin derivatives, its primary therapeutic application lies in oncology. It is a precursor to a more widely known active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), which is the active form of the clinically used drug irinotecan (CPT-11). This compound and its derivatives exhibit potent cytotoxic activity against a broad spectrum of human cancers by targeting a crucial enzyme in DNA replication and transcription. This guide focuses on the direct cellular and molecular effects of this compound and its closely related analogs on cancer cells.
Core Mechanism of Action: Topoisomerase I Inhibition
The fundamental mechanism of action for this compound is the inhibition of DNA topoisomerase I (Topo I). Topo I alleviates torsional stress during DNA replication and transcription by creating transient single-strand breaks in the DNA backbone.
This compound intercalates into the covalent complex formed between Topo I and DNA, stabilizing it. This prevents the re-ligation of the DNA strand. When a replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent and irreversible double-strand break. This accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).
Caption: Mechanism of this compound action on the Topoisomerase I-DNA complex.
Biological Effects on Cancer Cell Lines
Cytotoxicity
This compound demonstrates potent cytotoxic effects across a wide range of cancer cell lines. Its efficacy is often compared to its parent compound, camptothecin, and other derivatives like SN-38. Studies have shown that the 7-ethyl substitution enhances its antitumor activity. For instance, against KB cells, this compound exhibited a 50% effective dose (ED50) of 3.5 ng/ml, compared to 8.6 ng/ml for camptothecin.
| Cell Line | Cancer Type | Compound | IC50 / ED50 | Citation |
| KB | Oral Epidermoid Carcinoma | This compound | 3.5 ng/mL | |
| L1210 | Murine Leukemia | This compound | - | |
| ADJ/PC6 (sensitive) | Murine Plasmacytoma | This compound | 0.85 nM | |
| PC6/SN2-5H2 (resistant) | Murine Plasmacytoma | This compound | 2.98 nM | |
| HT-29 | Colorectal | SN-38 | 1.54 µg/mL | |
| HepG2 | Liver | SN-38 | 8.54 µg/mL | |
| A549 | Lung | SN-38 | 5.28 µg/mL | |
| MCF-7 | Breast | SN-38 | 6.89 µg/mL | |
| SBC-3 | Small Cell Lung Cancer | SN-38 | - (Parental) | |
| SBC-3/SN-38 | Small Cell Lung Cancer | SN-38 | 73-fold more resistant |
Note: Data for the closely related and more extensively studied active metabolite SN-38 is included for a broader context of efficacy.
Cell Cycle Arrest
A primary consequence of the DNA damage induced by this compound is the activation of cell cycle checkpoints. This prevents cells with damaged DNA from proceeding through mitosis, thereby halting proliferation.
-
S and G2/M Phase Arrest : Numerous studies confirm that camptothecin and its derivatives, including this compound, cause cell cycle arrest primarily in the S and G2/M phases. In murine leukemia L1210 cells, this compound was shown to block the G2-M phase. Similarly, in human prostate carcinoma models (DU145 and PC3), camptothecins induced a persistent block in the G2 phase or an arrest in the S phase. The specific phase of arrest can be cell-type dependent.
The mechanism involves a complex signaling cascade initiated by DNA double-strand breaks. This damage activates kinases like Ataxia-Telangiectasia Mutated (ATM), which in turn phosphorylate checkpoint kinases like Chk2. Activated Chk2 targets the phosphatase Cdc25C, leading to its inactivation. Since Cdc25C is required to activate the cyclin B1-Cdk1 complex that drives mitotic entry, its inhibition results in G2/M arrest.
Caption: Signaling pathway for this compound-induced G2/M cell cycle arrest.
Induction of Apoptosis
When DNA damage is too extensive to be repaired, cells are directed to undergo apoptosis. This compound and its analogs are potent inducers of apoptosis through both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway : This pathway is often initiated by cellular stress, including DNA damage. Camptothecins can modulate the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. This shift leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then forms an apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequently the executioner caspase-3.
-
Extrinsic (Death Receptor) Pathway : Some studies indicate that camptothecin derivatives can also trigger the extrinsic pathway. For example, a novel derivative, CPT211, was shown to activate Fas/FADD/caspase-8 signaling in MDA-MB-231 breast cancer cells, which is characteristic of the extrinsic pathway.
-
Role of p53 : The tumor suppressor protein p53 can play a role in camptothecin-induced apoptosis, but the effect is not always p53-dependent. In some cell lines, functional p53 enhances sensitivity to the drug, while in others, apoptosis can be induced in a p53-independent manner, which is a significant advantage for treating tumors with p53 mutations.
Modulation of Other Key Signaling Pathways
Beyond the primary DNA damage response, this compound and its active metabolite SN-38 influence other critical cellular pathways.
-
Nrf2 Signaling : SN-38 has been identified as a potent inhibitor of the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response and contributes significantly to drug resistance. By inhibiting Nrf2 transcription, SN-38 can enhance the sensitivity of cancer cells to other chemotherapeutic agents.
-
Reactive Oxygen Species (ROS) : Camptothecins are known to increase the formation of reactive oxygen species (ROS) in cancer cells. This oxidative stress contributes to cytotoxicity and can deplete cellular antioxidants like glutathione (GSH), further sensitizing cells to apoptosis.
Experimental Protocols
The following are standardized protocols for key assays used to evaluate the biological effects of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Culture and Treatment : Grow cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting : Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation : Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry : Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G1, S, and G2/M phases.
Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment : Culture and treat cells as described for the cell cycle analysis.
-
Cell Harvesting : Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining : Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells : Annexin V-negative, PI-negative.
-
Early apoptotic cells : Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive, PI-positive.
-
Conclusion
This compound is a powerful anticancer agent that exerts its effects primarily through the inhibition of Topoisomerase I, leading to catastrophic DNA damage in proliferating cancer cells. This damage effectively triggers robust cellular responses, including cell cycle arrest at the S and G2/M phases and the induction of apoptosis via intrinsic and extrinsic pathways. Its ability to function in p53-mutated cells and to suppress drug resistance pathways like Nrf2 highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising class of chemotherapeutic compounds.
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 7-Ethylcamptothecin (SN-22)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethylcamptothecin (SN-22) is a semi-synthetic analog of camptothecin, a natural alkaloid isolated from the tree Camptotheca acuminata. As a member of the camptothecin family, SN-22 exerts its potent anti-tumor activity primarily through the inhibition of DNA topoisomerase I. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of SN-22, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. While extensive research has been conducted on other camptothecin derivatives like irinotecan (CPT-11) and its active metabolite SN-38 (7-ethyl-10-hydroxycamptothecin), this guide focuses specifically on the available data for this compound (SN-22).
Pharmacokinetics
The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of its efficacy and toxicity. Key pharmacokinetic characteristics of this compound (SN-22) are summarized below.
Solubility and Formulation
A significant challenge in the development of SN-22 is its poor water solubility. In its active lactone form, it is sparingly soluble, which can limit its bioavailability and complicates parenteral administration.[1] To overcome this, various formulation strategies have been explored, including the use of organic solvents like dimethylisosorbide or dimethylacetamide, and the development of prodrugs to enhance solubility and tumor targeting.[2]
Pharmacokinetic Parameters in Preclinical Models
One study in mice demonstrated that this compound (referred to as ECPT) exhibits a longer biological half-life in the terminal phase compared to the parent compound, camptothecin.[3] This prolonged exposure may contribute to its enhanced anti-tumor activity. After intravenous administration in mice, SN-22 has been shown to accumulate in the intestine, suggesting that biliary excretion is a primary route of elimination.[3]
Table 1: Comparative Pharmacokinetic Profile of this compound (SN-22) and Camptothecin in Mice
| Parameter | This compound (SN-22) | Camptothecin | Reference |
| Biological Half-life (Terminal Phase) | Longer | Shorter | [3] |
| Primary Route of Excretion | Biliary | - | [3] |
Note: Specific quantitative values for half-life, clearance, and volume of distribution for SN-22 are not extensively reported in the available literature.
Pharmacodynamics
The pharmacodynamics of SN-22 describe its mechanism of action at the molecular level and its resulting effects on cancer cells.
Mechanism of Action: Topoisomerase I Inhibition
Like all camptothecins, the primary molecular target of this compound is DNA topoisomerase I.[4] This essential enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. SN-22 stabilizes the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[5] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of a double-strand break, which, if not repaired, triggers apoptosis and cell death.[5]
Figure 1: Mechanism of action of this compound (SN-22).
In Vitro Cytotoxicity
SN-22 has demonstrated potent cytotoxic activity against a range of cancer cell lines in vitro. Its efficacy has been shown to be superior to that of the parent compound, camptothecin. Notably, SN-22 is effective against cell lines that have developed resistance to SN-38, the active metabolite of irinotecan, particularly those overexpressing the ATP-binding cassette transporter G2 (ABCG2), a known drug efflux pump.[6]
Table 2: In Vitro Cytotoxicity of this compound (SN-22)
| Cell Line | IC50 (nM) | Reference |
| KB (human oral epidermoid carcinoma) | 3.5 ng/mL (~9.3 nM) | [3] |
| L1210 (murine leukemia) | - | [3] |
| ADJ/PC6 (SN-38-sensitive) | 0.85 | [6] |
| PC6/SN2-5H2 (SN-38-resistant) | 2.98 | [6] |
| RPMI-8402 (wild-type topoisomerase I) | 5.48 | [6] |
| CPT-K5 (Gly533 mutant topoisomerase I) | >2,500 | [6] |
In Vivo Anti-Tumor Activity
Preclinical studies in murine models have confirmed the significant anti-tumor efficacy of SN-22 in vivo. It has shown strong activity against various ascites and solid tumors.
Table 3: In Vivo Anti-Tumor Activity of this compound (SN-22) in Murine Models
| Tumor Model | Administration Route | Efficacy Metric | Result | Reference |
| Ehrlich Carcinoma (ascites) | Intraperitoneal | Maximum Increase in Life Span (%) | 253-606 | [7] |
| MM46 (ascites) | Intraperitoneal | Maximum Increase in Life Span (%) | 253-606 | [7] |
| CCM (ascites) | Intraperitoneal | Maximum Increase in Life Span (%) | 253-606 | [7] |
| L1210 (ascites) | Intraperitoneal | - | Strong Activity | [7] |
| P388 (ascites) | Intraperitoneal | - | Strong Activity | [7] |
| B16 Melanoma (ascites) | Intraperitoneal | - | Strong Activity | [7] |
| MM46 (solid) | - | Tumor Inhibition Ratio (%) | >70 | [7] |
| L5178Y (solid) | - | Tumor Inhibition Ratio (%) | >70 | [7] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the preclinical evaluation of this compound (SN-22).
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay is used to determine the inhibitory activity of SN-22 on the catalytic function of topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor like SN-22, this relaxation is prevented. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, EDTA, and BSA).
-
Incubation with SN-22: Varying concentrations of SN-22 (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control with only the solvent is included.
-
Enzyme Addition: Purified human topoisomerase I is added to the mixture to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel and subjected to electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye like ethidium bromide. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Figure 2: Workflow for a Topoisomerase I DNA Relaxation Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of SN-22.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of SN-22 for a specified duration (e.g., 72 hours). Control wells receive only the vehicle.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours at 37°C to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of SN-22 that inhibits cell growth by 50%) is determined.
Figure 3: Workflow for an MTT Cytotoxicity Assay.
In Vivo Anti-Tumor Activity Study
These studies are essential to evaluate the efficacy of SN-22 in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used for xenograft models where human cancer cells are implanted. Syngeneic models with murine tumor cells in immunocompetent mice are also used.
-
Tumor Implantation: Cancer cells are injected either subcutaneously to form solid tumors or intraperitoneally for ascites tumor models.
-
Treatment: Once the tumors reach a palpable size (for solid tumors) or after a set period (for ascites tumors), the mice are randomized into treatment and control groups. SN-22 is administered via a clinically relevant route (e.g., intraperitoneally or intravenously) at various doses and schedules. The control group receives the vehicle.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers (for solid tumors) or by monitoring the increase in body weight and survival time (for ascites tumors). The overall health and body weight of the mice are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is assessed by comparing the tumor growth inhibition or the increase in lifespan in the treated groups versus the control group.
Conclusion
This compound (SN-22) is a potent topoisomerase I inhibitor with significant in vitro and in vivo anti-tumor activity. Its favorable pharmacokinetic property of a longer half-life compared to camptothecin and its ability to overcome certain mechanisms of drug resistance make it a compound of continued interest in oncology research. However, its poor water solubility remains a key challenge for its clinical development. The data and experimental protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals working with this promising anti-cancer agent. Further research is warranted to fully elucidate its pharmacokinetic profile in different species and to develop novel formulations to enhance its clinical utility.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. In Model, In Vitro and In Vivo Killing Efficacy of Antitumor Peptide RDP22 on MUG-Mel2, a Patient Derived Cell Line of an Aggressive Melanoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the 9-amino and 10,11-methylenedioxy derivatives of camptothecin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
The Unfolding Helix: A Technical Guide to the Structure-Activity Relationship of 7-Ethylcamptothecin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the structure-activity relationship (SAR) of 7-ethylcamptothecin derivatives. As potent inhibitors of topoisomerase I, these compounds form a critical class of anticancer agents. Understanding the intricate interplay between their chemical structure and biological activity is paramount for the rational design of next-generation therapeutics with enhanced efficacy and improved safety profiles. This document provides a comprehensive overview of their mechanism of action, detailed experimental protocols for their evaluation, and a quantitative analysis of their cytotoxic effects, all aimed at empowering researchers in the field of oncology drug discovery.
Mechanism of Action: Stabilizing the Cleavable Complex
The primary mechanism of action of this compound and its derivatives is the inhibition of DNA topoisomerase I (Top1).[1][2] Top1 plays a crucial role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[2] Camptothecin derivatives exert their cytotoxic effects by binding to the covalent Top1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are then converted into lethal double-strand breaks during the S-phase of the cell cycle when the replication fork collides with the complex.[4] This ultimately triggers a cascade of cellular events, including cell cycle arrest and apoptosis.[5][6]
Signaling Pathway of this compound Induced Apoptosis
The stabilization of the Top1-DNA cleavage complex by this compound derivatives initiates a DNA damage response (DDR) pathway. This intricate signaling cascade is essential for determining the cell's fate, leading to either cell cycle arrest and DNA repair or, in the case of overwhelming damage, programmed cell death (apoptosis). The key steps in this pathway are visualized in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis induced by DNA topoisomerase I and II inhibitors in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
7-Ethylcamptothecin: A Technical Guide to its Role in DNA Damage and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethylcamptothecin (SN-38) is a potent, semi-synthetic analog of camptothecin, a cytotoxic quinoline alkaloid. As the active metabolite of the widely used chemotherapeutic drug irinotecan (CPT-11), SN-38 exhibits significantly greater cytotoxic activity, estimated to be 100- to 1000-fold more potent than its parent compound in vitro. Its primary mechanism of action involves the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately triggering programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces DNA damage and initiates the apoptotic cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism: Topoisomerase I Inhibition and DNA Damage
This compound exerts its cytotoxic effects by targeting the DNA topoisomerase I (Top1) enzyme. Top1 plays a vital role in relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. SN-38 binds to the Top1-DNA covalent complex, stabilizing it and preventing the re-ligation of the DNA strand.[1] This stabilized "cleavable complex" becomes a roadblock for the advancing replication fork during the S phase of the cell cycle. The collision of the replication machinery with these complexes leads to the conversion of single-strand breaks into highly cytotoxic DNA double-strand breaks (DSBs).[1] This accumulation of irreparable DNA damage is the primary trigger for the subsequent apoptotic signaling.
Quantitative Analysis of Cytotoxicity
The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines. These values can vary depending on the cell line's origin, proliferation rate, and expression levels of Top1 and drug efflux pumps.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | 1.54 ± 0.41 | [2] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 1.87 ± 0.23 | [2] |
| HCT116 | Colorectal Cancer | 0.34 | [3] |
| HTB-26 | Breast Cancer | 10 - 50 | [3] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [3] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [3] |
Induction of DNA Damage: Quantitative Assessment
The formation of DNA double-strand breaks is a hallmark of this compound's activity. Several assays are employed to quantify the extent of this damage.
γ-H2AX Foci Formation
The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is one of the earliest events following the formation of a DNA double-strand break. Immunofluorescence microscopy is used to visualize and quantify these γ-H2AX foci, with the number of foci per nucleus correlating with the number of DSBs.
| Cell Line | Treatment | Time (h) | Mean γ-H2AX Foci per Nucleus | Reference |
| DT40 | 45 nM Camptothecin | 1 | ~15 | [4] |
| DT40 | 45 nM Camptothecin | 3 | ~25 | [4] |
| Human Lymphocytes | SJG-136 (DNA cross-linking agent) | 24 (post-dose) | 4-34 | [5] |
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail." The extent of DNA damage is often quantified by the "Olive Tail Moment," which is the product of the tail length and the percentage of DNA in the tail.
| Cell Type | Treatment | Olive Tail Moment (Arbitrary Units) | Reference |
| Glaucoma Patient Leukocytes | - | Variable (used for comparison) | [6] |
| Human Leukocytes | Camptothecin | Significantly increased vs. control | [6] |
Apoptotic Signaling Pathways
The DNA damage induced by this compound triggers a cascade of signaling events that converge on the activation of apoptosis. The intrinsic, or mitochondrial, pathway plays a central role in this process.
Caption: this compound-induced apoptotic pathway.
Key Players in the Apoptotic Cascade
-
p53: The tumor suppressor protein p53 is a critical sensor of DNA damage. Upon activation, it can induce cell cycle arrest to allow for DNA repair or, in the case of extensive damage, trigger apoptosis by upregulating pro-apoptotic proteins like Bax.
-
Bcl-2 Family Proteins: This family of proteins are key regulators of the mitochondrial apoptotic pathway. This compound can modulate the balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio is often observed, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondria: Following MOMP, mitochondria release pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.
-
Caspases: Cytochrome c in the cytoplasm binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspases, caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Quantitative Analysis of Apoptosis
| Assay | Cell Line | Treatment | Result | Reference |
| TUNEL Assay | HL-60 | 200 nM Camptothecin (3h) | Increased percentage of TUNEL-positive cells | [7] |
| Caspase-3/7 Activation | Jurkat | Anti-Fas mAb | Dose-dependent increase in luminescence | [8] |
| Western Blot | Jurkat | Camptothecin (6h) | Increased cleaved Caspase-7 (20 kDa band) | [9] |
| Western Blot | Monomac-1 | MMLE | Upregulation of cleaved PARP, Bax, Cytochrome c; Downregulation of Bcl-2 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's effects.
γ-H2AX Immunofluorescence Staining
Caption: Workflow for γ-H2AX immunofluorescence staining.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat cells with the desired concentrations of this compound for the specified duration.
-
Fixation: Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[11]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature to allow antibody penetration.[11]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX (e.g., mouse monoclonal anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature in the dark.[11]
-
Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with a DNA-binding dye such as 4',6-diamidino-2-phenylindole (DAPI) for 5-10 minutes.
-
Imaging and Analysis: Mount the coverslips on microscope slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.[11]
Alkaline Comet Assay
Caption: Workflow for the alkaline comet assay.
Protocol:
-
Cell Preparation and Treatment: Harvest cells and treat with this compound. Resuspend the cells in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoids.[12]
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[12]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming the comet tail.[12]
-
Neutralization: Neutralize the slides with a Tris buffer.[12]
-
DNA Staining: Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.
-
Comet Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to calculate parameters like the Olive Tail Moment.[6]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Caption: Workflow for the TUNEL assay.
Protocol (for Flow Cytometry):
-
Cell Fixation and Permeabilization: Harvest and wash the cells. Fix the cells in 1-4% paraformaldehyde, followed by permeabilization with ethanol or a detergent-based buffer.[13]
-
TdT-mediated dUTP Labeling: Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[7]
-
Detection: If an indirectly labeled dUTP (like BrdUTP) was used, incubate the cells with a fluorescently labeled antibody that specifically binds to the label (e.g., FITC-conjugated anti-BrdU antibody).[7]
-
DNA Counterstaining (optional): Resuspend the cells in a solution containing a DNA stain like Propidium Iodide (PI) to analyze DNA content and cell cycle distribution.
-
Analysis: Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.[7]
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comet assay analysis of single–stranded DNA breaks in circulating leukocytes of glaucoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
In Vitro Cytotoxicity of 7-Ethylcamptothecin (SN-38) Against Diverse Tumor Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethylcamptothecin, more commonly known as SN-38, is the potent active metabolite of the chemotherapeutic agent irinotecan. As a pivotal compound in oncology research, SN-38 exerts its cytotoxic effects through the inhibition of topoisomerase I, a critical enzyme in DNA replication and transcription.[1] This inhibition leads to DNA damage and the induction of apoptosis in rapidly dividing cancer cells.[2][3] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of SN-38 against a spectrum of tumor cell lines, details common experimental protocols for assessing its efficacy, and illustrates the key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of SN-38 against a panel of human cancer cell lines, offering a comparative look at its efficacy across different tumor types. The data is curated from the Genomics of Drug Sensitivity in Cancer (GDSC) database, providing a standardized dataset for comparison.[4][5]
Table 1: In Vitro Cytotoxicity (IC50) of this compound (SN-38) in Hematopoietic and Lymphoid Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CML-T1 | Chronic Myeloid Leukemia | 0.000434 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.000654 |
| JVM-3 | Chronic Lymphocytic Leukemia | 0.000735 |
| MOLT-16 | Acute Lymphoblastic Leukemia | 0.000735 |
Table 2: In Vitro Cytotoxicity (IC50) of this compound (SN-38) in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1876 | Small Cell Lung Cancer | 0.000321 |
| EW-22 | Ewing's Sarcoma | 0.000508 |
| CAL-148 | Breast Cancer | 0.000517 |
Experimental Protocols
Accurate assessment of in vitro cytotoxicity is fundamental to anticancer drug development. The following are detailed methodologies for key experiments commonly cited in the study of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (SN-38)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of SN-38 in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of SN-38. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (SN-38)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of SN-38 and incubate for 48-72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 50 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate cell viability and IC50 values.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that stains DNA and is used to identify necrotic or late apoptotic cells, which have compromised membrane integrity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound (SN-38)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of SN-38 for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism of action is the inhibition of Topoisomerase I, which leads to DNA damage and subsequent activation of apoptotic pathways. The diagram below outlines the key steps in this process.
Conclusion
This compound (SN-38) demonstrates potent in vitro cytotoxicity across a wide array of human cancer cell lines. Its mechanism of action, centered on the inhibition of topoisomerase I and the subsequent induction of apoptosis, makes it a cornerstone of both cancer research and clinical oncology. The standardized protocols and compiled cytotoxicity data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this important anticancer agent.
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: SN-38 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Drug: SN-38 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Cellular Uptake and Accumulation of 7-Ethylcamptothecin (SN-38): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and accumulation of 7-Ethylcamptothecin (SN-38), the active metabolite of the anticancer drug irinotecan. Understanding the mechanisms governing the intracellular concentration of SN-38 is critical for optimizing its therapeutic efficacy and overcoming drug resistance. This document details the transport mechanisms, influencing factors, and experimental protocols relevant to the study of SN-38 pharmacokinetics at the cellular level.
Introduction to SN-38 and its Clinical Significance
7-Ethyl-10-hydroxycamptothecin (SN-38) is a potent topoisomerase I inhibitor, exhibiting cytotoxic activity that is 100 to 1000 times greater than its prodrug, irinotecan.[1][2][3] Its primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA double-strand breaks and subsequent cell death.[4] Despite its high potency, the clinical utility of SN-38 is hampered by its poor water solubility and the pH-dependent equilibrium between its active lactone and inactive carboxylate forms.[3][5] The cellular uptake and accumulation of the active lactone form are key determinants of its therapeutic effect.
Mechanisms of Cellular Uptake
The entry of SN-38 into cells is a complex process involving both passive diffusion and carrier-mediated transport. The predominant form for cellular entry is the lipophilic lactone form, which is favored in acidic environments.[6]
Passive Diffusion
The non-ionic lactone form of SN-38 can passively diffuse across the cell membrane.[6] This process is driven by the concentration gradient of the drug.
Carrier-Mediated Uptake
Several solute carrier (SLC) transporters have been identified to facilitate the uptake of SN-38 into cells, particularly in the liver and intestine.
-
Organic Anion Transporting Polypeptides (OATPs): OATP1B1 and OATP1B3, primarily expressed in the liver, are significant contributors to the hepatic uptake of SN-38.[7][8] OATP1B1 has been shown to have the highest uptake activity for SN-38 among the OATPs.[7] OATP2B1 is involved in the uptake of SN-38 into enterocytes.[9]
The following diagram illustrates the key uptake pathways for SN-38.
Mechanisms of Cellular Efflux
The intracellular concentration of SN-38 is actively limited by ATP-binding cassette (ABC) transporters, which efflux the drug and its metabolites out of the cell. Overexpression of these transporters is a common mechanism of drug resistance.[4][10]
-
P-glycoprotein (P-gp/ABCB1): SN-38 is a substrate of P-gp, which actively pumps the drug out of cells.[1]
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): MRP2 is involved in the efflux of SN-38 and its glucuronidated form, SN-38G, particularly from hepatocytes into the bile and from enterocytes into the intestinal lumen.[8][9]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is a key transporter responsible for the efflux of SN-38 and SN-38G, and its overexpression is strongly associated with SN-38 resistance.[9][10][11]
The signaling pathway below depicts the major efflux mechanisms for SN-38.
Factors Influencing Cellular Accumulation
Several biophysical and biochemical factors can influence the net intracellular accumulation of SN-38.
-
pH: The pH of the extracellular environment plays a crucial role. Acidic conditions favor the lactone form, leading to higher uptake.[6] The uptake of SN-38 decreases by about 65% at a pH greater than 6.8.[6]
-
Chemical Stability of the Lactone Ring: The lactone ring of SN-38 is unstable at physiological pH (7.4) and undergoes hydrolysis to the inactive carboxylate form.[5][12] The chemical stability of the lactone in the culture medium is a major determinant of intracellular drug accumulation.[13]
-
Intracellular Metabolism: SN-38 is metabolized to SN-38 glucuronide (SN-38G) by UDP-glucuronosyltransferases (UGTs) within the cell.[9] SN-38G is then actively effluxed from the cell.[9]
-
Expression Levels of Transporters: The relative expression levels of uptake (OATPs) and efflux (P-gp, MRP2, BCRP) transporters significantly impact the net accumulation of SN-38.[7][9][10]
Quantitative Data on SN-38 Cellular Uptake and Accumulation
The following tables summarize quantitative data from various studies on SN-38 cellular transport and accumulation.
Table 1: Intracellular Concentration of SN-38 in Human Cancer Cell Lines
| Cell Line | Initial Extracellular Concentration | Time Point | Intracellular SN-38 Lactone Concentration (ng/10⁶ cells) | Reference |
| HT29 (colon) | Not Specified | 5 min | 3.3 - 4.1 | [13] |
| HT29 (colon) | Not Specified | 4 h | 0.48 - 1.18 | [13] |
| HCT116 (colon) | Not Specified | 5 min | 3.3 - 4.1 | [13] |
| HCT116 (colon) | Not Specified | 4 h | 0.48 - 1.18 | [13] |
| A2780 (ovarian) | Not Specified | 5 min | 3.3 - 4.1 | [13] |
| A2780 (ovarian) | Not Specified | 4 h | 0.48 - 1.18 | [13] |
Table 2: Kinetic Parameters of SN-38 Lactone (SN-38L) Uptake
| Cell Line | Kinetic Parameter | Value | Reference |
| Caco-2 | Michaelis-Menten constant (Km) | 2.84 ± 1.00 µM | [14] |
| Caco-2 | Hill coefficient | 2.13 ± 1.14 | [14] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the cellular uptake and accumulation of SN-38.
Cellular Uptake Assay
This protocol is designed to quantify the amount of SN-38 taken up by cultured cells over time.
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., Caco-2, HT29) in appropriate culture vessels and grow until they reach the desired confluency.[14][15]
-
Drug Incubation: Prepare a solution of SN-38 in a suitable buffer or culture medium. Aspirate the culture medium from the cells and wash them with a pre-warmed buffer. Add the SN-38 solution to the cells and incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).[13][14]
-
Termination of Uptake: To stop the uptake process, rapidly aspirate the drug-containing solution and wash the cells multiple times with ice-cold buffer.[14]
-
Cell Lysis: Lyse the cells using a suitable method, such as the addition of a lysis buffer or sonication, to release the intracellular contents.
-
Quantification: Analyze the cell lysate to determine the concentration of SN-38. High-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for sensitive and specific quantification.[13][16][17]
-
Data Normalization: Normalize the amount of intracellular SN-38 to the cell number or total protein content to allow for comparison between different experimental conditions.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of SN-38, which is correlated with its intracellular accumulation.[6]
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of SN-38 and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.[6]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).
Conclusion
The cellular uptake and accumulation of SN-38 are multifaceted processes governed by a delicate balance between passive diffusion, carrier-mediated transport, pH-dependent chemical stability, and intracellular metabolism. A thorough understanding of these mechanisms is paramount for the rational design of novel drug delivery systems and for the development of strategies to overcome resistance to irinotecan-based therapies. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the clinical application of this potent anticancer agent.
References
- 1. P-glycoprotein, but not Multidrug Resistance Protein 4, Plays a Role in the Systemic Clearance of Irinotecan and SN-38 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-dependent uptake of irinotecan and its active metabolite, SN-38, by intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct inhibition and down-regulation by uremic plasma components of hepatic uptake transporter for SN-38, an active metabolite of irinotecan, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Transporter and metabolic enzyme-mediated intra-enteric circulation of SN-38, an active metabolite of irinotecan: A new concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RePub, Erasmus University Repository: Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines [repub.eur.nl]
- 11. Breast cancer resistance protein directly confers SN-38 resistance of lung cancer cells [pubmed.ncbi.nlm.nih.gov]
- 12. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors influencing the cellular accumulation of SN-38 and camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of specific transport system on uptake of lactone form of SN-38 in human intestinal epithelial cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uptake of irinotecan metabolite SN-38 by the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
7-Ethylcamptothecin: An In-depth Technical Guide on its Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ethylcamptothecin, a semi-synthetic analog of the natural alkaloid camptothecin, is a potent anti-neoplastic agent. Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an essential enzyme for relaxing DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound and its active metabolites, such as SN-38, induce DNA single-strand breaks, which are converted to cytotoxic double-strand breaks during the S-phase of the cell cycle. This DNA damage triggers a cascade of cellular responses, leading to cell cycle arrest, primarily at the G2/M checkpoint, and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of this compound on cell cycle progression and apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action: Topoisomerase I Inhibition and DNA Damage
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I.[1] This enzyme relieves torsional stress in DNA by creating transient single-strand breaks.[1] this compound intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of the cleaved DNA strand.[1] This stabilized "cleavable complex" leads to the accumulation of single-strand breaks. When the replication fork collides with these complexes during the S-phase, irreversible DNA double-strand breaks are formed, initiating a DNA damage response.
Impact on Cell Cycle Progression: G2/M Arrest
The DNA damage induced by this compound activates cell cycle checkpoints, primarily leading to a robust G2/M arrest.[2] This prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. The G2/M arrest is a common response of cancer cells to topoisomerase I inhibitors.[3]
Data Presentation: Effect of SN-38 on Cell Cycle Distribution
The following tables summarize the quantitative effects of SN-38, the active metabolite of irinotecan (a prodrug of this compound), on the cell cycle distribution of human colon cancer cell lines. This data illustrates the time-dependent accumulation of cells in the S and G2/M phases following treatment.
Table 1: Time-Dependent Effect of SN-38 (2.5 µg/ml) on Cell Cycle Distribution of KM12C Human Colon Cancer Cells [4]
| Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 4 | 65.2 | 25.1 | 9.7 |
| 24 | 45.3 | 35.8 | 18.9 |
| 48 | 40.1 | 38.2 | 21.7 |
Table 2: Time-Dependent Effect of SN-38 (2.5 µg/ml) on Cell Cycle Distribution of KM12SM Human Colon Cancer Cells [4]
| Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 4 | 58.9 | 30.4 | 10.7 |
| 24 | 38.7 | 40.1 | 21.2 |
| 48 | 35.4 | 42.5 | 22.1 |
Table 3: Time-Dependent Effect of SN-38 (2.5 µg/ml) on Cell Cycle Distribution of KM12L4a Human Colon Cancer Cells [4]
| Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 4 | 55.1 | 33.2 | 11.7 |
| 24 | 30.2 | 45.3 | 24.5 |
| 48 | 25.8 | 48.7 | 25.5 |
Signaling Pathways of this compound-Induced Cell Cycle Arrest
The G2/M arrest induced by this compound is orchestrated by a complex signaling network initiated by the DNA damage response. The Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are key sensors of DNA double-strand and single-strand breaks, respectively.[3][5]
Upon activation, ATM and ATR phosphorylate and activate the checkpoint kinases Chk2 and Chk1.[3][5] These kinases, in turn, phosphorylate and inactivate the Cdc25C phosphatase.[6] Inactivated Cdc25C is unable to dephosphorylate and activate the Cyclin B1/Cdc2 (CDK1) complex, which is the master regulator of entry into mitosis. The inhibition of the Cyclin B1/Cdc2 complex results in the observed G2/M cell cycle arrest.
Caption: this compound-induced G2/M arrest pathway.
Induction of Apoptosis
If the DNA damage is extensive and cannot be repaired, this compound treatment leads to the induction of programmed cell death, or apoptosis. This process is crucial for the therapeutic efficacy of the drug.
Data Presentation: Induction of Apoptosis by SN-38
The following table shows the time-dependent increase in the percentage of apoptotic cells in human colon cancer cell lines treated with SN-38.
Table 4: Time-Dependent Induction of Apoptosis by SN-38 (2.5 µg/ml) in Colon Cancer Cell Lines [4]
| Cell Line | Time (hours) | Apoptotic Cells (%) |
| KM12C | 4 | 2.1 |
| 24 | 3.5 | |
| 48 | 4.2 | |
| KM12SM | 4 | 2.8 |
| 24 | 8.7 | |
| 48 | 15.4 | |
| KM12L4a | 4 | 3.5 |
| 24 | 12.1 | |
| 48 | 20.3 |
Signaling Pathways of this compound-Induced Apoptosis
This compound-induced apoptosis is primarily mediated through the intrinsic or mitochondrial pathway. The DNA damage signal leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[7][8] These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.
Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[9] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[8] These effector caspases execute the apoptotic program by cleaving a plethora of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]
Caption: this compound-induced apoptosis pathway.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.
-
Harvest cells, including both adherent and floating cells, and wash once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.
-
The resulting DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis of Cell Cycle and Apoptotic Proteins
This protocol describes the detection of key proteins involved in cell cycle regulation and apoptosis by Western blotting.
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Chk1, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells in RIPA buffer and determine protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
This compound is a potent inhibitor of topoisomerase I that effectively induces DNA damage, leading to a pronounced G2/M cell cycle arrest and subsequent apoptosis in cancer cells. The intricate signaling pathways involving the ATM/ATR-Chk1/Chk2 axis and the Bcl-2 family of proteins are central to its mechanism of action. Understanding these molecular details is crucial for the rational design of combination therapies and for the development of novel strategies to overcome drug resistance. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular effects of this compound and other topoisomerase I inhibitors.
References
- 1. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Action of this compound on tumor cells and its disposition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Novel 7-Ethylcamptothecin Derivatives for Improved Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel 7-Ethylcamptothecin (a derivative of Camptothecin) analogs aimed at improving therapeutic efficacy. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of next-generation topoisomerase I inhibitors.
Introduction
Camptothecin, a natural pentacyclic quinoline alkaloid, and its derivatives are a significant class of anticancer agents that uniquely target DNA topoisomerase I.[1] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to DNA damage and apoptosis in cancer cells.[1] this compound is a key intermediate and a potent derivative in its own right. However, challenges such as poor water solubility, instability of the active lactone form, and the emergence of drug resistance have spurred the development of novel analogs with improved pharmacological properties.[1][2]
This guide details the synthesis of two distinct classes of novel this compound derivatives and provides protocols for their preclinical evaluation, including in vitro cytotoxicity and topoisomerase I inhibition assays.
I. Synthesis of Novel this compound Derivatives
Two primary strategies for synthesizing novel this compound derivatives are presented: modifications at the 7-position and A-ring substitution via Friedländer annulation.
Protocol 1: Synthesis of 7-(N-Substituted-methyl)-camptothecin Derivatives
This protocol describes the synthesis of derivatives with modifications at the 7-position, which has been shown to enhance antitumor activity and overcome drug resistance.[3]
Experimental Workflow:
References
Application Notes and Protocols for Determining 7-Ethylcamptothecin IC50 Values In Vitro
Introduction
7-Ethylcamptothecin is a semi-synthetic analog of camptothecin, a natural alkaloid with potent antitumor activity.[1] Like its parent compound, this compound and its active metabolite, SN-38, function as inhibitors of DNA topoisomerase I.[2][3][4] This inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.[4][5] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of anticancer compounds like this compound. This document provides detailed protocols for determining the IC50 value of this compound in various cancer cell lines using common in vitro cytotoxicity assays.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I (Topo I).[4] Topo I relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[3][4] this compound binds to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[4] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are converted into double-strand breaks during DNA replication.[4] The resulting DNA damage activates cell cycle checkpoints and ultimately induces apoptosis.
Caption: Mechanism of action of this compound targeting Topoisomerase I.
Data Presentation: IC50 Values of this compound and its Active Metabolite (SN-38)
The following table summarizes the IC50 values of this compound and its more potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), in various cancer cell lines as determined by different in vitro assays. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.[6]
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | KB cells | Not Specified | 3.5 ng/mL | [1] |
| SN-38 | K562 (Human leukemic cell) | CCK-8 | 0.8138 µM (48h) | [5] |
| SN-38 | K562 (Human leukemic cell) | CCK-8 | 0.3285 µM (72h) | [5] |
| SN-38 | K562 (Human leukemic cell) | CCK-8 | 0.2798 µM (96h) | [5] |
| SN-38 | SBC-3 (Human small cell lung cancer) | MTT | ~73-fold lower than resistant subline | [7] |
Experimental Protocols
This section provides detailed protocols for two common colorimetric assays used to determine the IC50 of this compound: the MTT and CCK-8 assays. These assays measure cell viability and proliferation.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Protocol 2: CCK-8 (Cell Counting Kit-8) Assay
Principle: The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
CCK-8 solution
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted drug solutions to the respective wells. Include untreated and blank controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).[5]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 value of this compound in vitro.
References
- 1. Action of this compound on tumor cells and its disposition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ethyl-10-Hydroxycamptothecin | C22H20N2O5 | CID 104842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a 7-ethyl-10-hydroxy-camptothecin-resistant small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: Standard Protocols for 7-Ethylcamptothecin in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ethylcamptothecin (7-EC), also known as SN-22, is a semi-synthetic analog of camptothecin (CPT), a natural alkaloid isolated from the tree Camptotheca acuminata. Like other camptothecins, 7-EC is a potent anti-neoplastic agent. It functions as a specific inhibitor of DNA topoisomerase I, an essential enzyme for DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, 7-EC leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle. This damage ultimately triggers cell cycle arrest and apoptosis.[1][2] 7-EC has demonstrated stronger growth-inhibiting activity against tumor cells compared to the parent compound, camptothecin.[1] These application notes provide standard protocols for utilizing this compound in common cell culture-based assays.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I (Top1).
-
Top1-DNA Complex Formation: Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks.
-
Inhibition by 7-EC: 7-EC intercalates into the Top1-DNA complex, preventing the re-ligation of the broken DNA strand. This results in a stabilized "cleavable complex."
-
DNA Damage: During the S-phase of the cell cycle, the collision of the DNA replication fork with this stabilized complex leads to the conversion of the single-strand break into an irreversible, lethal double-strand break.
-
Cellular Response: This extensive DNA damage activates cell cycle checkpoints, typically causing an arrest in the G2/M phase, and ultimately induces apoptosis.[1]
Figure 1. Simplified signaling pathway of this compound.
Data & Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | SN-22 |
| CAS Number | 78287-27-1 |
| Molecular Formula | C₂₂H₂₀N₂O₄ |
| Molecular Weight | 376.4 g/mol |
| Solubility | Soluble in DMSO (1 mg/mL) and DMF (1 mg/mL)[3] |
| Storage | Store powder at -20°C for long-term stability (≥ 4 years)[3] |
Table 2: Example IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (nM) | Reference |
| KB | Human Epidermoid Carcinoma | 3.5 ng/mL (~9.3 nM) | [1] |
| ADJ/PC6 (sensitive) | Murine Plasmacytoma | 0.85 nM | [3] |
| PC6/SN2-5H2 (resistant) | Murine Plasmacytoma | 2.98 nM | [3] |
| RPMI-8402 | Human T-cell Leukemia | 5.48 nM | [3] |
Note: IC₅₀ values can vary significantly based on the cell line, assay method, and incubation time.
Experimental Protocols
General Experimental Workflow
Figure 2. General workflow for in vitro experiments with 7-EC.
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials:
-
This compound powder (e.g., Cayman Chemical, Cat. No. 15291)[3]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of 7-EC powder to ensure all powder is at the bottom.
-
Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 1 mM).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
Protocol 2: Cell Viability Assay (MTT-based)
-
Objective: To determine the cytotoxic effect of 7-EC and calculate the half-maximal inhibitory concentration (IC₅₀).
-
Materials:
-
Cells of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom cell culture plates
-
7-EC stock solution (e.g., 1 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 7-EC in complete medium from the stock solution. A typical concentration range to test is 0.1 nM to 1 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 7-EC. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.1%) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the 7-EC concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following 7-EC treatment.
-
Materials:
-
Cells seeded and treated in 6-well plates.
-
7-EC stock solution.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Binding Buffer (provided with the kit).
-
Phosphate-Buffered Saline (PBS), cold.
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with 7-EC at concentrations around the predetermined IC₅₀ value (e.g., 1x and 2x IC₅₀) for 24 to 48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, trypsinize briefly, and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of 7-EC on cell cycle distribution, particularly arrest in the G2/M phase.[1]
-
Materials:
-
Cells seeded and treated in 6-well plates.
-
7-EC stock solution.
-
Cold 70% ethanol.
-
PBS.
-
RNase A (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with 7-EC at relevant concentrations (e.g., IC₅₀) for 24 hours.
-
Harvesting and Fixation: Harvest cells as described in the apoptosis protocol. Wash the cell pellet with cold PBS.
-
Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak is expected following 7-EC treatment.
-
References
Application Notes and Protocols: Establishing 7-Ethylcamptothecin-Resistant Cancer Cell Line Models
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the establishment, characterization, and analysis of 7-Ethylcamptothecin (SN-38)-resistant cancer cell line models. These models are crucial for studying the mechanisms of drug resistance and for the development of novel therapeutic strategies to overcome it.
Introduction
This compound (SN-38) is the active metabolite of the chemotherapeutic drug irinotecan, a topoisomerase I (Top1) inhibitor widely used in the treatment of various cancers, including colorectal and lung cancer.[1] A significant challenge in the clinical use of irinotecan is the development of drug resistance. Establishing in vitro models of SN-38 resistance is a critical step in understanding the underlying molecular mechanisms and identifying new therapeutic targets to circumvent this resistance.
This document provides detailed protocols for generating SN-38-resistant cancer cell lines, methods for their characterization, and an overview of the key signaling pathways involved in the resistance phenotype.
Data Presentation
Table 1: Characteristics of Parental and SN-38-Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) for SN-38 | Resistant IC50 (nM) for SN-38 | Fold Resistance | Key Resistance Mechanisms | Reference |
| HCT116 (Colon) | 5.2 ± 0.8 | 348.4 ± 45.1 | 67 | TOP1 mutations, Reduced Top1 activity | [2] |
| HT29 (Colon) | 8.5 ± 1.2 | 467.5 ± 58.3 | 55 | TOP1 gene copy number loss | [2] |
| LoVo (Colon) | 12.1 ± 2.5 | 242.0 ± 31.7 | 20 | TOP1 gene copy number gain | [2] |
| MCF-7 (Breast) | 4.0 ± 0.5 | 36.0 ± 4.2 | 9 | ABCG2/BCRP upregulation | [3][4] |
| MDA-MB-231 (Breast) | 9.8 ± 1.3 | 68.6 ± 7.9 | 7 | ABCG2/BCRP upregulation, Top1 down-regulation | [3][4] |
| SBC-3 (Small Cell Lung) | 1.5 ± 0.3 | 109.5 ± 15.2 | 73 | Decreased Top1 and Top2 activity | [1] |
Experimental Protocols
Protocol 1: Establishment of SN-38-Resistant Cancer Cell Lines by Dose-Escalation
This protocol describes the generation of acquired resistance by continuous exposure to gradually increasing concentrations of SN-38.[5]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (SN-38) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate cells in 96-well plates and treat with a range of SN-38 concentrations for 72 hours.
-
Determine cell viability using an MTT or similar assay (see Protocol 2).
-
Calculate the IC50 value, which is the concentration of SN-38 that inhibits cell growth by 50%.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing SN-38 at a concentration equal to the IC20-IC30 (the concentration that inhibits growth by 20-30%).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to the parental cells.
-
-
Stepwise Increase in Drug Concentration:
-
Once the cells have adapted, increase the concentration of SN-38 in the culture medium by a factor of 1.5 to 2.
-
Again, maintain the cells at this new concentration until their growth rate stabilizes.
-
Repeat this stepwise increase in SN-38 concentration over a period of several months (e.g., 6-10 months).[6]
-
-
Isolation of Resistant Population:
-
After achieving a significant level of resistance (e.g., >10-fold increase in IC50), the cell population can be considered resistant.
-
It is advisable to perform single-cell cloning by limiting dilution to establish a clonally pure resistant cell line.
-
-
Stability of Resistance:
-
To confirm that the resistance is a stable phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., 1-2 months) and then re-determine the IC50 for SN-38.[3]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of SN-38 and to calculate IC50 values.
Materials:
-
Parental and resistant cancer cells
-
96-well plates
-
Complete cell culture medium
-
SN-38 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of SN-38 in a complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SN-38. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the SN-38 concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis for Topoisomerase I and ABCG2/BCRP
This protocol is for detecting changes in the protein expression levels of key resistance markers.
Materials:
-
Parental and resistant cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Top1, anti-ABCG2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin or GAPDH as a loading control to normalize protein levels.
-
Protocol 4: Topoisomerase I Activity Assay
This assay measures the enzymatic activity of Top1, which can be altered in resistant cells. The assay is based on the relaxation of supercoiled plasmid DNA by Top1.
Materials:
-
Nuclear extracts from parental and resistant cells
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Top1 assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Top1 assay buffer
-
0.5 µg of supercoiled plasmid DNA
-
Varying amounts of nuclear extract (e.g., 1-5 µg)
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction by adding 5 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a low voltage (e.g., 2-3 V/cm) to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize it under UV light.
-
Supercoiled DNA will migrate faster than relaxed DNA. A decrease in the supercoiled band and an increase in the relaxed band indicate Top1 activity.
-
Compare the activity between parental and resistant cell extracts.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships in Resistance Mechanisms
References
- 1. Synergistic Anti-Tumor Effect of mTOR Inhibitors with Irinotecan on Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of topoisomerase I activity [protocols.io]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
Utilizing 7-Ethyl-10-hydroxycamptothecin (SN-38) in In Vivo Tumor Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Ethyl-10-hydroxycamptothecin, more commonly known as SN-38, is the active metabolite of the chemotherapeutic agent irinotecan (CPT-11). It is a potent topoisomerase I inhibitor, exhibiting significantly higher cytotoxicity against cancer cells than its parent compound.[1][2] Due to its critical role in the efficacy of irinotecan-based therapies, direct investigation of SN-38 in in vivo tumor xenograft models is essential for understanding its therapeutic potential, optimizing delivery systems, and developing novel anti-cancer strategies. These application notes provide detailed protocols and data for the effective use of SN-38 in such preclinical studies.
Mechanism of Action: SN-38 exerts its cytotoxic effects by targeting DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[3] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[3] When a replication fork encounters this stabilized complex, it results in the formation of a lethal double-strand break, ultimately triggering cell cycle arrest, typically in the G2-M phase, and apoptosis.[3][4]
Caption: Mechanism of SN-38 action.
Quantitative Data Summary
The following tables summarize dosing and administration data for irinotecan (CPT-11), the prodrug of SN-38, in various tumor xenograft models. This information can serve as a starting point for designing studies with direct SN-38 administration or novel SN-38 delivery systems.
Table 1: Irinotecan (CPT-11) Dosing in Subcutaneous Xenograft Models
| Cancer Type | Cell Line/PDX Model | Mouse Strain | Drug & Dosage | Administration Route & Schedule | Outcome |
| Medulloblastoma | IGRM11, IGRM33 | Nude | Irinotecan (40 mg/kg/day) | IV, daily for 5 days | Complete tumor regression[5] |
| Medulloblastoma | IGRM34 | Nude | Irinotecan (10 mg/kg/day) | IV, days 0-4, 7-11, 21-25, 28-32 | 3 of 6 mice tumor-free long term[5] |
| Pancreatic Cancer | MiaPaCa-2 | Athymic Nude | Irinotecan | IV, single or multiple doses (q2d x 5) | Efficacy demonstrated[2] |
| Colon Cancer | HT-29 | Athymic Nude | Irinotecan | IV, single or multiple doses (q2d x 5) | Efficacy demonstrated[2] |
| Breast Cancer | MX-1 | Athymic Nude | Irinotecan | IV, single or multiple doses (q2d x 5) | Efficacy demonstrated[2] |
| Colorectal Cancer | PDX models | N/A | Irinotecan (40 mg/kg) | IP, every 5 days | Tumor growth inhibition[6] |
| Colon Cancer | HT-29, HCT116 | N/A | Irinotecan | N/A, 28-day treatment | Significant tumor growth inhibition in HT29[7] |
| Pancreatic Cancer | PDX (IM-PAN-001) | N/A | Irinotecan (50 mg/kg/week) | N/A | Antitumor activity observed[8] |
| Colon Adenocarcinoma | 8 different lines | N/A | Irinotecan (10 mg/kg/dose) | IV, daily for 5 days/week for 2 weeks, repeated every 21 days | Complete regressions in 3 lines, high frequency of CRs in 3 others[9] |
| Rhabdomyosarcoma | 6 different lines | N/A | Irinotecan (10 mg/kg/dose) | IV, daily for 5 days/week for 2 weeks, repeated every 21 days | Complete regressions in 5 of 6 lines[9] |
| Brain Tumors | 3 different lines | N/A | Irinotecan (10 mg/kg/dose) | IV, daily for 5 days/week for 2 weeks, repeated every 21 days | Complete regressions in 2 of 3 lines[9] |
Table 2: Direct SN-38 Administration and Novel Delivery Systems in Xenograft Models
| Cancer Type | Xenograft Model | Mouse Strain | Drug Formulation & Dosage | Administration Route & Schedule | Outcome |
| Breast, Pancreatic, Colon | MX-1, MiaPaCa-2, HT-29 | Athymic Nude | EZN-2208 (PEGylated SN-38) | IV, single or multiple doses (q2d x 5) | Superior efficacy compared to CPT-11[2] |
| Pancreatic, Gastric | Capan-1, NCI-N87 | Nude | Sacituzumab govitecan (IMMU-132, anti-Trop-2-SN-38 conjugate) | Single injection | 20 to 136-fold higher SN-38 delivery to tumors than irinotecan[10][11] |
| Ovarian Cancer | SKOV3 | N/A | Trastuzumab-SN-38 conjugates | N/A | Tumor inhibition in Her2-positive model[12] |
| Glioblastoma | U87MG (orthotopic) | N/A | NK012 (SN-38-incorporating polymeric micelle), 30 mg/kg SN-38 equivalent | IV, three times every 4 days | Superior antitumor activity to CPT-11 + bevacizumab[13] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Tumor Xenografts
This protocol describes the standard procedure for establishing a subcutaneous tumor xenograft model.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can improve tumor take rate)[14]
-
6-8 week old immunocompromised mice (e.g., Athymic Nude, SCID, or NSG)[15][16]
-
Syringes (1 mL) and needles (25-27 gauge)[14]
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Digital calipers
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash them twice with sterile, serum-free medium or PBS/HBSS.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion). Viability should be >95%.
-
Resuspend the cells in cold, sterile PBS or HBSS to the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice immediately before injection.[14] Keep the mixture on ice to prevent solidification.
-
-
Animal Preparation and Tumor Cell Implantation:
-
Anesthetize the mouse using an approved method.
-
Shave the hair from the injection site, typically the right flank.[15]
-
Clean the injection site with an alcohol wipe.
-
Gently lift the skin and inject the cell suspension (100-200 µL) subcutaneously.[14]
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
Monitor the mice during recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and become palpable. This can take several days to weeks depending on the cell line.
-
Once tumors are measurable, use digital calipers to measure the length (L) and width (W) of the tumors 2-3 times per week.[15]
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).[15]
-
References
- 1. 7-Ethyl-10-Hydroxycamptothecin | C22H20N2O5 | CID 104842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of 7-ethylcamptothecin on tumor cells and its disposition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent therapeutic activity of irinotecan (CPT-11) and its schedule dependency in medulloblastoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]
- 7. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 8. Liposomal Irinotecan Shows a Larger Therapeutic Index than Non-liposomal Irinotecan in Patient-Derived Xenograft Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of topoisomerase I inhibitors, topotecan and irinotecan, administered at low dose levels in protracted schedules to mice bearing xenografts of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Enhanced Delivery of SN-38 to Human Tumor Xenografts with an Anti-Trop-2-SN-38 Antibody Conjugate (Sacituzumab Govitecan) [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Antitumor effect of NK012, a 7-ethyl-10-hydroxycamptothecin-incorporating polymeric micelle, on U87MG orthotopic glioblastoma in mice compared with irinotecan hydrochloride in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. Establishment of tumor xenografts in mice [bio-protocol.org]
Application Notes and Protocols for Nanoparticle Delivery Systems of 7-Ethylcamptothecin (SN-38)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and characterization of various nanoparticle-based delivery systems for the potent anti-cancer agent 7-Ethylcamptothecin (SN-38). The information compiled herein is intended to guide researchers in the formulation, evaluation, and application of these advanced drug delivery platforms.
Introduction
This compound (SN-38) is the active metabolite of the FDA-approved chemotherapy drug irinotecan. It is a potent topoisomerase I inhibitor, exhibiting 100 to 1000 times more cytotoxicity against cancer cells than its parent drug.[1][2] However, the clinical application of SN-38 is significantly hindered by its extremely poor solubility in aqueous and pharmaceutically acceptable organic solvents, as well as the instability of its active lactone ring at physiological pH.[2][3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, protecting the drug from degradation, and enabling targeted delivery to tumor tissues.[4][5][6] This document outlines protocols for the preparation and evaluation of several types of SN-38 loaded nanoparticles.
Mechanism of Action: Topoisomerase I Inhibition
SN-38 exerts its cytotoxic effect by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[7][8] SN-38 stabilizes the covalent complex between topoisomerase I and DNA (TOP1-DNAcc), which prevents the re-ligation of the DNA strand.[7] When the replication fork collides with this stabilized complex, it leads to the formation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[9][10]
Caption: Signaling pathway of SN-38 induced cytotoxicity.
Data Presentation: Comparison of SN-38 Nanoparticle Formulations
The following table summarizes the physicochemical properties and in vitro cytotoxicity of various SN-38 loaded nanoparticle formulations reported in the literature.
| Nanoparticle Type | Polymer/Lipid | Average Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) | IC50 (nM) | Cell Line |
| PLGA Nanoparticles | PLGA | 170.5 ± 11.87 | ~0.2 | 5.95 ± 0.087 | 77.35 ± 2.314 | - | 4T1 |
| HSA-PLA Nanoparticles | Human Serum Albumin-Polylactic Acid | 163 ± 21 | 0.18 ± 0.04 | 19.4 ± 0.5 | 97.1 ± 2.6 | 0.5 - 194 | Various |
| Solid Lipid Nanoparticles (SLN) | Glyceryl monostearate, Cholesterol | 103 | ~0.2 | - | ~90 | - | C-26, HT-116 |
| PEGylated SLN | Glyceryl monostearate, Cholesterol, PEG | 131 | ~0.2 | - | ~90 | - | C-26, HT-116 |
| Nanostructured Lipid Carriers (NLC) | Solid and liquid lipids | 140 | 0.25 | 9.5 | 81 | 60 (72h) | U87MG |
| Nanocrystals (A) | SN-38 | 229.5 ± 1.99 | 0.141 ± 0.015 | ~100 | - | 31 (µg/mL) | MCF-7 |
| Nanocrystals (B) | SN-38 | 799.2 ± 14.44 | 0.202 ± 0.067 | ~100 | - | 145 (µg/mL) | MCF-7 |
| Bovine Serum Albumin Nanoparticles | Bovine Serum Albumin | 134 - 264 | - | - | 59 - 71 | 2.01 - 6.82 | MDA-MB-468, MDA-MB-231 |
Note: The presented data is a compilation from multiple sources and experimental conditions may vary. Please refer to the original publications for detailed information.[3][11][12][13][14][15][16][17][18][19]
Experimental Protocols
The following section provides detailed protocols for the preparation and characterization of SN-38 loaded nanoparticles.
Caption: General experimental workflow for nanoparticle development.
Protocol 1: Preparation of SN-38 Loaded PLGA Nanoparticles
This protocol is based on a modified emulsification-solvent evaporation technique.[12][18]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (SN-38)
-
Dichloromethane (DCM)
-
Acetone
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and SN-38 in a mixture of dichloromethane and acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvents.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the collected nanoparticles with deionized water to remove any residual PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
Protocol 2: Preparation of SN-38 Loaded Solid Lipid Nanoparticles (SLNs)
This protocol utilizes a hot homogenization and ultrasonication method.[14][20]
Materials:
-
Solid lipid (e.g., glyceryl monostearate)
-
Cholesterol
-
SN-38
-
Surfactant (e.g., Tween 80)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid and cholesterol at a temperature above the lipid's melting point. Dissolve SN-38 in the molten lipid mixture.
-
Aqueous Phase Preparation: Heat the deionized water containing the surfactant to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed using a high-shear homogenizer.
-
Ultrasonication: Further reduce the particle size by subjecting the emulsion to high-power ultrasonication.
-
Cooling: Allow the nanoemulsion to cool down to room temperature while stirring to form solid lipid nanoparticles.
-
Purification: Remove any unencapsulated drug by centrifugation or dialysis.
Protocol 3: Preparation of SN-38 Loaded Albumin-Based Nanoparticles
This protocol is based on the desolvation method.[13][17]
Materials:
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
SN-38
-
Ethanol
-
Glutaraldehyde (as a crosslinker)
-
Deionized water
Procedure:
-
Protein Solution: Dissolve BSA or HSA in deionized water.
-
Drug Addition: Add a solution of SN-38 in a suitable solvent (e.g., DMSO or ethanol) to the protein solution.
-
Desolvation: Add ethanol dropwise to the mixture under constant stirring. The addition of the non-solvent will cause the albumin to precipitate, forming nanoparticles.
-
Crosslinking: Add a crosslinking agent, such as glutaraldehyde, to stabilize the formed nanoparticles.
-
Purification: Purify the nanoparticles by centrifugation to remove the desolvating agent, crosslinker, and unencapsulated drug.
-
Resuspension: Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS).
Protocol 4: Characterization of Nanoparticles
A. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Disperse the nanoparticle formulation in deionized water or a suitable buffer.
-
Measure the particle size distribution and polydispersity index (PDI) using a Zetasizer.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
B. Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Total Drug Content: Lyse a known amount of lyophilized nanoparticles using a suitable solvent to release the encapsulated drug. Quantify the amount of SN-38 using a validated HPLC method.
-
Free Drug Content: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the free drug. Quantify the amount of SN-38 in the supernatant using HPLC.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
-
Protocol 5: In Vitro Drug Release Study
This protocol utilizes the dialysis bag method.[21][22]
Materials:
-
SN-38 loaded nanoparticles
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator
Procedure:
-
Disperse a known amount of SN-38 loaded nanoparticles in a specific volume of release medium.
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) at 37°C in a shaking incubator.
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of SN-38 released into the medium at each time point using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay to assess cell viability.[4][5][23]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
SN-38 loaded nanoparticles, free SN-38, and empty nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of free SN-38, SN-38 loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
References
- 1. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. news-medical.net [news-medical.net]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Preparation and characterization of poly lactide-co-glycolide nanoparticles of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. SN38 loaded nanostructured lipid carriers (NLCs); preparation and in vitro evaluations against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Formulation of 7-Ethylcamptothecin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of 7-Ethylcamptothecin (SN-22), a potent topoisomerase I inhibitor, for preclinical animal studies. Due to its hydrophobic nature, careful formulation is critical for achieving accurate and reproducible results in in vivo efficacy and pharmacokinetic evaluations.
Physicochemical Properties and Solubility
This compound is a derivative of camptothecin with improved stability and potency.[1] However, it remains poorly soluble in aqueous solutions, necessitating the use of organic solvents or specialized formulation strategies for preclinical administration.
Table 1: Solubility of this compound and its Analogue SN-38
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethylformamide (DMF) | ~1 mg/mL[2] | |
| This compound | Dimethyl sulfoxide (DMSO) | ~1 mg/mL[2] | A stock solution of 10 mM in DMSO is commercially available.[3] |
| This compound | Chloroform and Methanol Mixture | Slightly soluble with heating and sonication.[4] | |
| SN-38 (active metabolite) | DMSO | ~2 mg/mL | For aqueous solutions, it's recommended to first dissolve in DMSO and then dilute with a buffer.[5] |
| SN-38 (active metabolite) | 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL[5] | Aqueous solutions are not recommended for storage for more than a day.[5] |
Signaling Pathway of Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I (Top1). This inhibition stabilizes the Top1-DNA cleavage complex, leading to DNA single-strand breaks that are converted into double-strand breaks during DNA replication. This DNA damage triggers a cellular response cascade, ultimately leading to cell cycle arrest and apoptosis.
Caption: Topoisomerase I inhibition by this compound.
Preclinical Formulation Protocols
The choice of formulation will depend on the intended route of administration and the required concentration of this compound. It is crucial to ensure the final formulation is sterile for parenteral routes.
General Recommendations
-
Fresh Preparation: It is recommended to prepare formulations fresh before each use to minimize the risk of precipitation and degradation.
-
Sterilization: For intravenous and intraperitoneal injections, the final formulation should be sterile-filtered through a 0.22 µm syringe filter.
-
Vehicle Controls: Always include a vehicle control group in your animal studies to account for any effects of the formulation excipients.
Formulation for Intravenous (IV) and Intraperitoneal (IP) Administration
A common approach for parenteral administration of hydrophobic compounds is to use a co-solvent system.
Table 2: Example Co-solvent Formulations for Parenteral Administration
| Formulation Component | Purpose | Example Concentration Range |
| This compound | Active Pharmaceutical Ingredient | 1-5 mg/mL |
| DMSO | Primary Solvent | 5-10% (v/v) |
| Polyethylene Glycol 400 (PEG400) | Co-solvent/Solubilizer | 30-40% (v/v) |
| Tween 80 or Cremophor EL | Surfactant/Solubilizer | 5-10% (v/v) |
| Saline (0.9% NaCl) or 5% Dextrose | Diluent | q.s. to final volume |
Protocol for a 1 mg/mL Formulation:
-
Weigh the required amount of this compound in a sterile vial.
-
Add DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
Add PEG400 and the surfactant (Tween 80 or Cremophor EL) and mix thoroughly.
-
Slowly add the diluent (saline or 5% dextrose) dropwise while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent or surfactant concentration).
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
Formulation for Oral Gavage (PO) Administration
For oral administration, a suspension is often a suitable and simpler option.
Table 3: Example Suspension Formulation for Oral Administration
| Formulation Component | Purpose | Example Concentration |
| This compound | Active Pharmaceutical Ingredient | 5-20 mg/mL |
| 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) | Suspending Agent | q.s. to final volume |
| 0.1-0.2% (v/v) Tween 80 | Wetting Agent (optional) | As needed |
Protocol for a 10 mg/mL Suspension:
-
Weigh the required amount of this compound.
-
In a separate container, prepare the 0.5% methylcellulose solution in sterile water.
-
If using a wetting agent, add Tween 80 to the dry this compound powder and mix to form a paste.
-
Gradually add the methylcellulose solution to the this compound (or the paste) while triturating or vortexing to ensure a uniform suspension.
-
Continuously stir the suspension while drawing it into the dosing syringe to ensure a homogenous dose is administered to each animal.
Animal Administration Protocols
All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
Intravenous (IV) Injection (Tail Vein) in Mice
-
Needle Size: 27-30 G
-
Maximum Bolus Volume: 5 mL/kg
-
Procedure:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Inject the formulation slowly. Successful injection will be indicated by the absence of resistance and blanching of the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Intraperitoneal (IP) Injection in Mice
-
Needle Size: 25-27 G
-
Maximum Volume: 10 mL/kg
-
Procedure:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse so its head is slightly lower than its abdomen.
-
Insert the needle, bevel up, into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Inject the formulation smoothly.
-
Withdraw the needle.
-
Oral Gavage (PO) in Mice
-
Gavage Needle Size: 20-22 G, with a ball-tip
-
Maximum Volume: 10 mL/kg
-
Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Restrain the mouse by scruffing the neck to keep the head and body in a straight line.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Administer the formulation.
-
Slowly withdraw the gavage needle.
-
Monitor the animal for any signs of distress.
-
Preclinical Experimental Workflow
A typical preclinical efficacy study using a xenograft model follows a standardized workflow.
Caption: Preclinical xenograft study workflow.
References
- 1. Development of Preclinical Formulations for Toxicology Studies [ouci.dntb.gov.ua]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 78287-27-1 [amp.chemicalbook.com]
- 5. 7-Ethyl-10-Hydroxycamptothecin | C22H20N2O5 | CID 104842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liposomal Formulation of 7-Ethylcamptothecin
Introduction
7-Ethylcamptothecin (SN-38) is a potent topoisomerase I inhibitor and the active metabolite of irinotecan (CPT-11).[1][2] Despite being 200 to 2000 times more cytotoxic than its prodrug, CPT-11, the clinical application of SN-38 is hampered by its poor solubility in pharmaceutically acceptable solvents and instability of its active lactone ring at physiological pH.[1][3] Liposomal encapsulation offers a promising strategy to overcome these limitations by enhancing solubility, protecting the drug from degradation, and improving its pharmacokinetic profile.[4][5] This document provides an overview of the application of liposomal SN-38, including its physicochemical characteristics, in vitro and in vivo efficacy, and detailed protocols for its preparation and evaluation.
Advantages of Liposomal Formulation for this compound
Liposomal delivery systems provide several key advantages for the administration of SN-38:
-
Enhanced Solubility: Liposomes can encapsulate the highly hydrophobic SN-38, facilitating its administration in aqueous media.[1]
-
Improved Stability: The lipid bilayer protects the lactone ring of SN-38 from hydrolysis to its inactive carboxylate form at physiological pH.[4][6]
-
Enhanced Permeability and Retention (EPR) Effect: The nanoscale size of liposomes allows for their passive accumulation in tumor tissues, which have leaky vasculature and poor lymphatic drainage.[7]
-
Reduced Toxicity: By encapsulating SN-38, systemic exposure and off-target side effects can be minimized.[6]
-
Prolonged Circulation: The incorporation of polyethylene glycol (PEG) on the liposome surface (pegylation) can reduce clearance by the reticuloendothelial system, leading to a longer circulation half-life.[5][8]
Caption: Advantages of Liposomal SN-38 Formulation.
Data Presentation
Physicochemical Properties of Liposomal this compound Formulations
| Formulation | Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| SN-38lip | EPC/DOPS (9:1) | Controlled Size | Negative | >95 | [4] |
| LE-SN-38 | Not Specified | <200 | Not Specified | >95 | [1] |
| Targeted Liposomes | Not Specified | 100.49 | -37.93 | 92.47 | [6] |
| SN38-PA Liposome | PC-98T/DSPE-PEG2000/Cholesterol | 80.13 | -33.53 | ~99 | [9][10] |
| Pegylated Liposomes | DSPC/DSPE | 150-200 | Not Specified | Higher than non-pegylated | [5] |
In Vitro Cytotoxicity of Liposomal this compound
| Cell Line | Formulation | IC50 (µM) | Comparison | Reference |
| MCF7 | Targeted Liposomes | 0.11 | Free SN-38: 0.37 | [6][11] |
| S180 | SN38-PA Liposome | 0.08 | CPT-11: 11.12 | [10] |
| MCF-7 | SN38-PA Liposome | 0.34 | CPT-11: 5.50 | [10] |
| LLC | SN38-PA Liposome | 0.18 | CPT-11: 59.11 | [10] |
| HCT-116 | SN38-PA Liposome | 0.12 | CPT-11: 12.26 | [10] |
Pharmacokinetic Parameters of Liposomal this compound
| Animal Model | Formulation | t1/2 (hours) | AUC (ng·h/mL) | Key Finding | Reference |
| Rats | SN38-PA Liposome | Significantly Enhanced | 7.5-fold higher than CPT-11 | Prolonged circulation of active SN-38 | [9][10] |
| BALB/c Mice | Targeted Liposomes | Slightly Increased | Decreased | Retention achieved with decreased systemic exposure | [6] |
| Dogs | LE-SN38 | 1.38 - 6.42 | Dose-dependent | Rapid elimination from plasma | [12][13] |
| Mice | LE-SN38 | 6.38 | Not Specified | Favorable pharmacokinetic profile | [13] |
In Vivo Antitumor Efficacy of Liposomal this compound
| Tumor Model | Animal Model | Formulation | Dose | Tumor Growth Inhibition (%) | Reference |
| HT-29 (Colon) | SCID Mice | LE-SN38 | 8 mg/kg | 91 | [14] |
| MX-1 (Breast) | SCID Mice | LE-SN38 | 8 mg/kg | 88 (regression) | [14] |
| S180 (Sarcoma) | ICR Mice | SN38-PA Liposome | 10 mg/kg (SN-38 equiv.) | Significantly higher than CPT-11 | [10] |
| Capan-1 (Pancreatic) | Mice | LE-SN38 | 8 mg/kg | 98 | [13] |
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[3] Topoisomerase I relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA (the cleavable complex), which prevents the re-ligation of the DNA strand.[15] The collision of the replication fork with this stabilized complex leads to irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.[15]
References
- 1. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 7-Ethyl-10-Hydroxycamptothecin | C22H20N2O5 | CID 104842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A novel microfluidic liposomal formulation for the delivery of the SN-38 camptothecin: characterization and in vitro assessment of its cytotoxic effect on two tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of pegylated nano-liposomal formulation containing SN-38: In vitro characterization and in vivo biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal anticancer therapy: pharmacokinetic and clinical aspects [arpi.unipi.it]
- 8. Application of Pharmacokinetic and Pharmacodynamic Analysis to the Development of Liposomal Formulations for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Preparation, Pharmacokinetic Profile, and Tissue Distribution Studies of a Liposome-Based Formulation of SN-38 Using an UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced therapeutic efficacy of a novel liposome-based formulation of SN-38 against human tumor models in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 7-Ethylcamptothecin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 7-Ethylcamptothecin (7-EC).
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of this compound a concern?
A1: this compound, a potent anti-cancer agent, is a lipophilic molecule with poor water solubility (less than 5 micrograms per milliliter)[1]. This low solubility limits its bioavailability, complicates parenteral and oral formulation development, and can lead to instability of the active lactone form of the drug[1][2][3].
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: The main approaches to enhance the solubility of this compound and other camptothecin derivatives include:
-
Nanoparticle Formulations: Encapsulating 7-EC within nanoparticles can improve its stability and systemic bioavailability[2][4][5].
-
pH Adjustment: The solubility of camptothecins is pH-dependent. The active lactone ring is more stable in acidic conditions, while the more soluble but less active carboxylate form predominates at neutral to basic pH[6][7][8].
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase aqueous solubility[6][7][9][10][11].
-
Prodrug Development: Synthesizing a more water-soluble prodrug that converts to the active 7-EC in vivo is a common and effective strategy[12][13][14][15][16].
-
Use of Co-solvents: Incorporating water-miscible organic solvents into the formulation can enhance the solubility of lipophilic drugs[9][17][18][19][20][21].
-
Salt Formation: For ionizable compounds, creating a salt form is a standard method to increase aqueous solubility[18][21][22][23][24][25].
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate[5][18][20][26][27].
-
Solid Dispersions: Dispersing 7-EC in a hydrophilic solid carrier can improve its dissolution characteristics[17][19][26][28].
Q3: How does pH affect the stability and solubility of this compound's lactone ring?
A3: The active form of this compound contains a lactone ring that is susceptible to hydrolysis. Under acidic conditions (pH < 5.5), the lactone form is favored. As the pH increases towards neutral and alkaline, the lactone ring opens to form the more water-soluble but significantly less active carboxylate form. This equilibrium is a critical consideration in formulation development[6][7].
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH of the buffer is too high. | Adjust the pH of the aqueous solution to be acidic (ideally pH 5.0-5.5) to favor the less soluble but active lactone form. | Reduced precipitation and stabilization of the lactone ring. |
| Concentration exceeds solubility limit. | Lower the concentration of this compound in the solution. | The drug remains in solution. |
| Inadequate solubilizing agent. | Incorporate a solubilizing agent such as a co-solvent (e.g., DMSO, Ethanol) or a cyclodextrin (e.g., HP-β-CD). | Increased solubility of this compound. |
Issue 2: Low Bioavailability in Preclinical Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution in physiological fluids. | Formulate this compound as a nanoparticle suspension or a solid dispersion to improve the dissolution rate. | Enhanced absorption and bioavailability. |
| Instability of the lactone ring at physiological pH. | Develop a prodrug strategy where a water-soluble promoiety is attached to the parent drug, which is cleaved in vivo to release the active form. | Improved stability in circulation and targeted release. |
| Rapid clearance from circulation. | Utilize nanoparticle formulations, which can protect the drug from rapid metabolism and clearance. | Prolonged circulation time and increased exposure of the tumor to the drug. |
Quantitative Data Summary
Table 1: Effect of HP-β-Cyclodextrin and pH on Camptothecin Solubility
| HP-β-CD Concentration (% w/v) | pH | Apparent Complexation Constant (Kc, M-1) |
| 0 - 25 | 5.5 | 245 |
| 0 - 25 | 7.0 | 184 |
Data adapted from studies on camptothecin, which is structurally similar to this compound and provides a relevant model.[6][7]
Table 2: Solubility Enhancement of Camptothecin with Various Cyclodextrins
| Cyclodextrin Type | Apparent Stability Constant (Kc, M-1) |
| α-Cyclodextrin (α-CD) | 188 |
| β-Cyclodextrin (β-CD) | 266 |
| γ-Cyclodextrin (γ-CD) | 73 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 160 |
| Randomly substituted Dimethyl-β-Cyclodextrin (RDM-β-CD) | 910 |
This data for camptothecin indicates that RDM-β-CD provides the most stable complex and the greatest solubility enhancement.[11] At a 25% w/v concentration of RDM-β-CD, the solubility of camptothecin was approximately 171 times higher than in 0.02 N HCl[11].
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoparticles
This protocol is a general guideline for formulating 7-EC nanoparticles based on a lipid blend.
-
Preparation of Lipid Phase:
-
Dissolve this compound and a stabilizing agent (e.g., an anionic or neutral lipid) in a suitable organic solvent.
-
-
Formation of Nanoparticles:
-
Use a method such as solvent evaporation or nanoprecipitation. For nanoprecipitation, the lipid phase is added dropwise to an aqueous phase under constant stirring.
-
-
Solvent Removal:
-
The organic solvent is removed under reduced pressure.
-
-
Characterization:
-
Characterize the resulting nanoparticle suspension for particle size, zeta potential, drug loading, and encapsulation efficiency.
-
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol outlines the steps to determine the effect of a cyclodextrin on the solubility of this compound.
-
Preparation of Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 25% w/v HP-β-CD).
-
-
Equilibration:
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Shake the mixtures at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 48 hours) to reach equilibrium.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the undissolved drug.
-
Filter the supernatant through a 0.45 µm filter.
-
Determine the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Plot the solubility of this compound as a function of the cyclodextrin concentration to determine the phase solubility diagram and calculate the apparent stability constant.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a solubilized this compound formulation.
Caption: Simplified mechanism of action of this compound leading to cancer cell apoptosis.
References
- 1. US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Improved Anticancer Efficacies of Camptothecin Nano-Formulations: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20030059465A1 - Stabilized nanoparticle formulations of camptotheca derivatives - Google Patents [patents.google.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Effect of hydroxypropyl-beta-cyclodextrin-complexation and pH on solubility of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pH-dependent uptake of irinotecan and its active metabolite, SN-38, by intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redox-Sensitive Camptothecin Prodrug: A Promising Drug Delivery Strategy with Ultrahigh Drug Loading and Tunable Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. ijsdr.org [ijsdr.org]
- 19. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 20. ijmsdr.org [ijmsdr.org]
- 21. gsconlinepress.com [gsconlinepress.com]
- 22. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 23. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 24. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 27. wjbphs.com [wjbphs.com]
- 28. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Ethylcamptothecin (SN-38) Lactone Ring Stabilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing the lactone ring of 7-Ethylcamptothecin (SN-38) in solution. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during research and formulation development.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of SN-38 activity in physiological buffer (pH 7.4). | The active lactone ring of SN-38 is undergoing rapid hydrolysis to the inactive carboxylate form. This process is accelerated at neutral to basic pH.[1][2][3][4] | Maintain the solution pH at or below 4.5, where the lactone form is more stable.[2][4] For experiments requiring physiological pH, consider using a formulation strategy such as liposomal encapsulation or polymeric nanoparticles to protect the lactone ring.[1][2][5] |
| Precipitation of SN-38 in aqueous solution. | SN-38 has poor aqueous solubility (11–38 μg/mL).[2] Precipitation can occur, especially when trying to prepare concentrated stock solutions. | Prepare stock solutions in an organic solvent such as DMSO.[6] For aqueous formulations, consider using solubilizing agents like cyclodextrins or formulating into nanocarriers.[1] |
| Inconsistent results in cytotoxicity assays. | Variability in the percentage of the active lactone form of SN-38 between experiments. The equilibrium between the lactone and carboxylate forms is dynamic and sensitive to pH and the presence of proteins like human serum albumin (HSA).[7][8] | Prepare fresh dilutions of SN-38 from a stock solution immediately before each experiment. Minimize the time the drug is in physiological pH buffer before being added to cells. Consider quantifying the lactone and carboxylate forms via HPLC at the start of your experiment for consistency. |
| Low entrapment efficiency of SN-38 in liposomes or nanoparticles. | The physicochemical properties of SN-38, including its hydrophobicity, can make encapsulation challenging. | Optimize the formulation process. For liposomes, consider methods that can actively load the drug. For nanoparticles, experiment with different polymer compositions and preparation techniques like the diffusion method or single emulsion method.[5][6] |
Frequently Asked Questions (FAQs)
Q1: Why is the lactone ring of this compound (SN-38) so important for its anticancer activity?
A1: The closed α-hydroxy-lactone ring is a crucial structural requirement for the antitumor activity of SN-38 and other camptothecin analogs.[5] This ring is essential for the drug to bind to and stabilize the topoisomerase I-DNA cleavable complex.[9][10] This stabilization prevents the re-ligation of single-strand DNA breaks, leading to lethal collisions with the replication fork during the S-phase of the cell cycle, ultimately inducing apoptosis.[9][10] The open-ring carboxylate form has significantly reduced or no antitumor activity.[1][11]
Q2: What is the effect of pH on the stability of the SN-38 lactone ring?
A2: The stability of the SN-38 lactone ring is highly pH-dependent.[4][12][13]
-
Acidic pH (≤ 4.5): The lactone form is stable and predominates.[2][4]
-
Neutral to Basic pH (> 6): The lactone ring undergoes reversible hydrolysis to the inactive, water-soluble carboxylate form.[1][13] At physiological pH (7.4), this conversion is rapid.[2][4]
-
Basic pH (≥ 9.0): The hydrolysis to the carboxylate form is essentially complete.[2][4]
Q3: How does human serum albumin (HSA) affect the stability of SN-38's lactone ring?
A3: Human serum albumin (HSA) preferentially binds to the carboxylate form of camptothecins with a much higher affinity than the lactone form.[7][8] This binding shifts the equilibrium towards the open-ring carboxylate form, leading to a more rapid and complete conversion from the active lactone in human plasma.[8] In human plasma, the equilibrium heavily favors the carboxylate form (approximately 90-10 ratio of carboxylate to lactone).[7]
Q4: What are the primary methods for stabilizing the lactone ring of SN-38 in solution for experimental and therapeutic purposes?
A4: The main strategies to stabilize the lactone ring of SN-38 include:
-
pH Control: Maintaining the solution at an acidic pH (≤ 4.5) is the most direct method for in vitro stock solutions.[2][4]
-
Nanocarrier Encapsulation: Encapsulating SN-38 within delivery systems like liposomes, polymeric nanoparticles (e.g., PSA-PEG), and nanocrystals protects the drug from hydrolysis in the physiological environment.[1][2][4][5][6]
-
Prodrugs and Conjugates: Chemical modification of SN-38 to create prodrugs or antibody-drug conjugates (ADCs) can improve stability and solubility.[1][14][15] For ADCs, even if the linker allows for conversion to the carboxylate form, the acidic environment of intracellular vesicles (lysosomes) can shift the equilibrium back to the active lactone form upon release.[15][16]
-
Non-aqueous Solvents: Formulations using non-aqueous, pharmaceutically acceptable solvents like dimethylisosorbide or dimethylacetamide can maintain the lactone's stability.[17]
Quantitative Data on SN-38 Lactone Stability
The stability of the lactone ring is often quantified by its half-life (t½) under specific conditions.
| Compound | Medium | pH | Temperature (°C) | Lactone Half-life (t½) | Equilibrium Lactone (%) | Reference |
| Camptothecin | PBS with HSA | 7.4 | 37 | 11 min | 0.2% | [8] |
| Camptothecin | Whole Blood | 7.4 | 37 | 22 min | 5.3% | [8] |
| Camptothecin | Buffer | 7.3 | Not Specified | 29.4 ± 1.7 min | 20.9 ± 0.3% | [3] |
| SN-38 | Buffer | 7.3 | Not Specified | 29 to 32 min | 15% to 23% | [3] |
Experimental Protocols
Protocol 1: Quantification of SN-38 Lactone and Carboxylate Forms by HPLC
This protocol outlines a general method for separating and quantifying the active lactone and inactive carboxylate forms of SN-38.
1. Materials:
-
SN-38 standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Phosphate buffer (e.g., 20 mM)
-
C18 reverse-phase HPLC column
-
HPLC system with UV-Vis detector
2. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (e.g., water with 0.1% TFA) and an organic component (e.g., acetonitrile with 0.1% TFA). The exact ratio will depend on the specific column and system but is typically run as a gradient.
-
Standard Preparation:
-
Prepare a stock solution of SN-38 in DMSO.
-
To generate the carboxylate form for a standard, dilute the stock solution in a basic buffer (e.g., pH 9-10) and incubate.
-
To maintain the lactone form, dilute the stock solution in an acidic buffer (e.g., pH 4-5).
-
-
Sample Preparation:
-
Dilute the experimental sample in a mobile phase-like solution, ensuring the pH is acidic to "freeze" the lactone-carboxylate equilibrium.
-
Centrifuge the sample to remove any precipitates before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run a gradient elution to separate the more polar carboxylate form from the less polar lactone form.
-
Detect the eluting peaks using a UV-Vis detector at a wavelength appropriate for SN-38 (e.g., ~380 nm).
-
-
Data Analysis:
-
Identify the peaks for the lactone and carboxylate forms based on the retention times of the standards.
-
Integrate the peak areas to determine the relative percentage of each form.
-
Visualizations
Signaling and Activity Pathway of this compound (SN-38)
Caption: Mechanism of SN-38 action and pH-dependent lactone-carboxylate equilibrium.
Experimental Workflow for Assessing SN-38 Lactone Stability
Caption: Workflow for kinetic analysis of SN-38 lactone hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Dependence of anticancer activity of camptothecins on maintaining their lactone function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential interactions of camptothecin lactone and carboxylate forms with human blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AU2007240737A1 - Camptothecin-analog with a novel, "flipped" lactone-stable, E-ring and methods for making and using same - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. A mechanistic and kinetic study of the E-ring hydrolysis and lactonization of a novel phosphoryloxymethyl prodrug of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of anti-SN38 antibody for loading efficacy and therapeutic monitoring of SN38-containing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EP0758237B1 - Lactone stable formulation of camptothecin or 7-ethyl camptothecin in dimethylisosorbide or dimethylacetamide - Google Patents [patents.google.com]
Technical Support Center: Overcoming 7-Ethylcamptothecin (SN-38) Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 7-Ethylcamptothecin (SN-38), the active metabolite of Irinotecan, in their cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound (SN-38). What are the most common mechanisms of resistance?
A1: Acquired resistance to SN-38 in cancer cells is primarily attributed to two well-documented mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP - Breast Cancer Resistance Protein), is a major cause of resistance.[1][2][3][4] These transporters act as cellular pumps that actively remove SN-38 from the cancer cell, reducing its intracellular concentration and thereby its cytotoxic effect.[1][2]
-
Alterations in the Drug Target: Mutations in the gene encoding DNA topoisomerase I (TOP1), the molecular target of SN-38, can lead to resistance.[5][6][7] These mutations can reduce the binding affinity of SN-38 to the TOP1-DNA complex, thus preventing the drug from stabilizing this complex and inducing cell death.[7]
Other contributing factors can include alterations in drug metabolism and downstream signaling pathways that promote cell survival.[5][8]
Q2: How can I determine the mechanism of SN-38 resistance in my cell line?
A2: A stepwise approach can help elucidate the resistance mechanism in your cell line:
-
Assess Drug Accumulation: Perform a drug accumulation assay using a fluorescent substrate of ABCG2, such as pheophorbide A or Hoechst 33342.[4] Reduced intracellular fluorescence in your resistant cells compared to the parental (sensitive) cells suggests increased efflux, likely due to ABCG2 overexpression.
-
Evaluate ABCG2 Expression: Confirm the overexpression of ABCG2 at the protein level using Western blotting. An increased band intensity for ABCG2 in your resistant cell line compared to the sensitive parental line is a strong indicator of this resistance mechanism.
-
Sequence the TOP1 Gene: If drug accumulation and ABCG2 expression are not significantly different between your sensitive and resistant lines, consider sequencing the TOP1 gene to identify potential mutations that could confer resistance.[5][6][7]
-
Assess Topoisomerase I Activity: You can also perform a topoisomerase I activity assay to see if the enzyme from your resistant cells is less inhibited by SN-38 compared to the enzyme from sensitive cells.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to SN-38 Observed in Cytotoxicity Assays
Possible Cause: Increased drug efflux due to ABCG2 overexpression.
Troubleshooting Steps:
-
Confirm ABCG2 Overexpression:
-
Western Blot: Perform a Western blot to compare ABCG2 protein levels between your resistant and parental cell lines. A significant increase in the resistant line is indicative of this mechanism.
-
qRT-PCR: Analyze ABCG2 mRNA levels to determine if the overexpression is occurring at the transcriptional level.
-
-
Functional Verification with ABCG2 Inhibitors:
-
Co-incubate your resistant cells with SN-38 and a known ABCG2 inhibitor, such as Ko143, Elacridar, or Tariquidar.[4]
-
A significant restoration of sensitivity to SN-38 in the presence of the inhibitor strongly suggests that ABCG2-mediated efflux is the primary resistance mechanism.
-
Experimental Workflow for Troubleshooting ABCG2-Mediated Resistance
Caption: Troubleshooting workflow for ABCG2-mediated resistance.
Issue 2: No Significant Difference in Drug Accumulation, but Resistance Persists
Possible Cause: Mutations in the TOP1 gene.
Troubleshooting Steps:
-
Sequence the TOP1 Gene:
-
Extract RNA from both your sensitive and resistant cell lines.
-
Perform reverse transcription PCR (RT-PCR) to generate cDNA.
-
Sequence the entire coding region of the TOP1 cDNA to identify any mutations.[5] Common resistance-conferring mutations have been reported in different domains of the TOP1 protein.[7]
-
-
Functional Analysis of TOP1 Mutations:
-
If a mutation is identified, you can perform a site-directed mutagenesis to introduce the same mutation into a wild-type TOP1 expression vector.
-
Transfect this vector into a sensitive cell line and assess for a shift in SN-38 sensitivity.
-
-
Topoisomerase I Activity Assay:
-
Measure the enzymatic activity of TOP1 in the presence and absence of SN-38 using nuclear extracts from both sensitive and resistant cells. A reduced inhibition of TOP1 activity by SN-38 in the resistant cell extracts would confirm this mechanism.
-
Signaling Pathway of SN-38 Action and Resistance via TOP1 Mutation
Caption: SN-38 action and resistance due to TOP1 mutation.
Quantitative Data Summary
Table 1: Comparison of this compound (SN-38) IC50 Values in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | Resistant Subline | IC50 Parental (nM) | IC50 Resistant (nM) | Fold Resistance | Primary Resistance Mechanism | Reference |
| NCI-H23 | Non-Small Cell Lung | H23/SN-38 | ~5 | ~150 | ~30 | ABCG2 Overexpression | [1] |
| PC-6 | Lung Carcinoma | PC-6/SN2-5H | ~2 | >200 | >100 | ABCG2 Overexpression | [2] |
| HCT116 | Colon | HCT116-SN6 | ~10 | ~300 | ~30 | TOP1 Mutations | [5] |
| SBC-3 | Small Cell Lung | SBC-3/SN-38 | Not specified | Not specified | 73 | Decreased TOP1/TOP2 Activity | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
This protocol outlines the steps to determine the concentration of SN-38 that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound (SN-38)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of SN-38 in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of SN-38. Include a vehicle control (medium with the same concentration of DMSO used to dissolve SN-38).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value from the dose-response curve.
-
Protocol 2: Drug Accumulation Assay using a Fluorescent Substrate
This protocol is for assessing the efflux pump activity of ABCG2.
Materials:
-
Sensitive and resistant cancer cell lines
-
Fluorescent ABCG2 substrate (e.g., Pheophorbide A, Hoechst 33342)
-
ABCG2 inhibitor (e.g., Ko143)
-
Flow cytometer or fluorescence microscope
-
PBS
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in culture medium or PBS at a concentration of 1x10^6 cells/mL.
-
-
Incubation with Fluorescent Substrate:
-
Aliquot the cell suspension into tubes.
-
To one set of tubes (for both sensitive and resistant cells), add the ABCG2 inhibitor (e.g., 1 µM Ko143) and incubate for 30 minutes at 37°C.
-
Add the fluorescent substrate (e.g., 5 µM Hoechst 33342) to all tubes.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
-
Analysis:
-
Resuspend the cells in PBS.
-
Analyze the intracellular fluorescence using a flow cytometer or visualize using a fluorescence microscope.
-
-
Interpretation:
-
Resistant cells are expected to show lower fluorescence intensity compared to sensitive cells due to increased efflux of the dye.
-
Treatment with an ABCG2 inhibitor should increase the fluorescence in resistant cells, ideally to a level similar to that of the sensitive cells.
-
Protocol 3: Western Blot for ABCG2 and Topoisomerase I
This protocol describes the detection of ABCG2 and TOP1 protein levels.
Materials:
-
Sensitive and resistant cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ABCG2, anti-TOP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Compare the band intensities for ABCG2 and TOP1 between the sensitive and resistant cell lines. Normalize the band intensities to the loading control.
-
Strategies to Overcome Resistance
1. ABCG2 Inhibition:
-
The use of small molecule inhibitors can reverse ABCG2-mediated resistance. Several compounds have been investigated, including:
-
These inhibitors are typically used in combination with SN-38 to increase its intracellular concentration and restore its cytotoxic effects.
2. Combination Therapies:
-
Combining SN-38 with other chemotherapeutic agents can be an effective strategy. The rationale is to target different cellular pathways simultaneously, thereby reducing the likelihood of resistance.
-
Sequential treatment with Gemcitabine: Pre-treatment with SN-38 can arrest cells in the S-phase, sensitizing them to subsequent treatment with gemcitabine. Conversely, pre-treatment with gemcitabine can also synergize with subsequent SN-38 administration.[10]
-
Targeting Downstream Signaling: Irinotecan (the prodrug of SN-38) can activate the NF-κB signaling pathway, which promotes cell survival. Combining irinotecan with an NF-κB inhibitor can enhance its efficacy.
-
NF-κB Signaling Pathway in SN-38 Resistance
Caption: Activation of NF-κB by SN-38-induced DNA damage.
3. Novel Camptothecin Analogs:
-
Researchers are developing novel camptothecin analogs that are poor substrates for ABCG2. These new drugs are designed to circumvent efflux-mediated resistance and have shown promise in preclinical studies.[11]
This technical support center provides a starting point for addressing this compound resistance. For more detailed information and specific experimental conditions, please refer to the cited literature.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A new fluorescent dye accumulation assay for parallel measurements of the ABCG2, ABCB1 and ABCC1 multidrug transporter functions | PLOS One [journals.plos.org]
- 6. agilent.com [agilent.com]
- 7. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Combination Chemotherapy in Cancer: Principles, Evaluation and Drug Delivery Strategies | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Ethylcamptothecin (7-EC) In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Ethylcamptothecin (7-EC) and its active metabolite, 7-Ethyl-10-hydroxycamptothecin (SN-38), in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action of this compound (7-EC)?
A1: this compound is a topoisomerase I inhibitor. It exerts its cytotoxic effects by binding to the DNA-topoisomerase I complex. This binding prevents the re-ligation of the single-strand breaks created by topoisomerase I during DNA replication and transcription. The accumulation of these stabilized cleavage complexes leads to the formation of lethal double-strand breaks, ultimately triggering apoptosis.[1][2][3]
Q2: My 7-EC/SN-38 is not dissolving properly. How should I prepare my stock solutions?
A2: 7-EC and especially its active metabolite SN-38 have poor aqueous solubility.[4]
-
Recommended Solvent: High-purity, cell culture-grade Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing stock solutions.[4][5]
-
Stock Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This allows for minimal final DMSO concentration in your cell culture medium when you make your working dilutions.
-
Preparation Steps:
-
Weigh the required amount of 7-EC/SN-38 powder.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) can aid in solubilization.[5]
-
Visually inspect the solution to ensure there are no precipitates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A3: High concentrations of DMSO can be toxic to cells and may interfere with experimental results.[6][7][8]
-
General Guideline: It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at 0.1% or lower.[6][7]
-
Cell Line Specificity: The tolerance to DMSO can vary between different cell lines. It is best practice to run a vehicle control (cells treated with the highest concentration of DMSO used in the experiment) to assess its effect on cell viability and proliferation.
Q4: I am observing lower than expected cytotoxicity with 7-EC/SN-38. What could be the reason?
A4: Several factors can contribute to lower than expected cytotoxicity:
-
Inadequate Exposure Time: The cytotoxic effects of camptothecin derivatives are often time-dependent. Longer exposure times (e.g., 48 to 72 hours) generally result in greater cell killing and lower IC50 values.[9] Short incubation periods may not be sufficient for the drug to induce significant DNA damage and subsequent apoptosis.
-
Drug Instability: The active lactone ring of camptothecins can undergo hydrolysis to an inactive carboxylate form at physiological pH.[10] Ensure that your experimental setup minimizes drug degradation.
-
Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to topoisomerase I inhibitors. This can be due to various mechanisms, such as altered topoisomerase I expression or activity, or increased drug efflux.
-
Suboptimal Drug Concentration Range: Ensure that the concentration range tested is appropriate for the cell line being used. Refer to published IC50 values for similar cell lines to guide your dose selection.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of cytotoxicity assays. High cell densities can lead to nutrient depletion and contact inhibition, which may affect drug sensitivity.
Q5: How does the duration of treatment with 7-EC/SN-38 affect the experimental outcome?
A5: The duration of exposure is a critical parameter. DNA interactive agents like 7-EC often show decreasing IC50 values with increasing exposure time. For cell cycle-specific agents, the maximal effect is dependent on the cell's doubling time. It is recommended to perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal treatment schedule for your specific cell line and experimental goals.
Data Presentation: In Vitro Cytotoxicity of 7-Ethyl-10-hydroxycamptothecin (SN-38)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of SN-38 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | 0.708 | Not Specified |
| 0.27 (as OEG-SN38 micelles) | Not Specified | ||
| 0.7 (as SN38-PC-LNs) | Not Specified | ||
| HT1080 | Fibrosarcoma | 0.104 | Not Specified |
| HepG2 | Liver Cancer | 0.683 | Not Specified |
| 8.54 (as free SN38) | Not Specified | ||
| 0.34 (as SN38-PC-LNs) | Not Specified | ||
| HT-29 | Colon Cancer | 1.54 (as free SN38) | Not Specified |
| 0.34 (as SN38-PC-LNs) | Not Specified | ||
| A549 | Lung Cancer | 5.28 (as free SN38) | Not Specified |
| 0.24 (as SN38-PC-LNs) | Not Specified | ||
| SKOV-3 | Ovarian Cancer | 0.032 (as OEG-SN38 micelles) | Not Specified |
| BCap37 | Breast Cancer | 0.30 (as OEG-SN38 micelles) | Not Specified |
| KB | Oral Cancer | 1.61 (as OEG-SN38 micelles) | Not Specified |
| U87MG | Glioblastoma | 0.38 (as free SN38) | 72 |
| 0.06 (as NLC-SN38) | 72 | ||
| C-26 | Colon Carcinoma | 10.167 | 48 |
| HCT-116 | Colon Cancer | 0.282 | 48 |
| OCUM-2M | Gastric Carcinoma | 0.0064 | Not Specified |
| OCUM-8 | Gastric Carcinoma | 0.0026 | Not Specified |
Data compiled from multiple sources.[10][11][12] Note that IC50 values can vary depending on the specific experimental conditions, including the formulation of SN-38 used.
Experimental Protocols & Methodologies
Cell Viability Assessment: MTT Assay
This protocol outlines the steps for determining cell viability following treatment with 7-EC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (7-EC) or SN-38
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 7-EC in cell culture medium from your DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium from the wells and add the medium containing different concentrations of 7-EC. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 7-EC at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution by staining DNA with Propidium Iodide (PI) and analyzing via flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% Ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with 7-EC and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI staining solution to the cells and incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General In Vitro Experimental Workflow.
References
- 1. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 2. Camptothecin cytotoxicity in mammalian cells is associated with the induction of persistent double strand breaks in replicating DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Experimental and Density Functional Theory (DFT) Studies on Solubility of Camptothecin Derivatives [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 7-Ethylcamptothecin (7-ECP) in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for successfully using 7-Ethylcamptothecin (7-ECP) in cell culture experiments, with a focus on preventing its precipitation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (7-ECP) is a synthetic analog of the natural alkaloid camptothecin. It is a potent anti-cancer agent that functions as a topoisomerase I inhibitor. By binding to the DNA-topoisomerase I complex, 7-ECP prevents the re-ligation of single-strand breaks generated by the enzyme during DNA replication and transcription. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Q2: Why does this compound precipitate in my cell culture medium?
A2: 7-ECP, like other camptothecin derivatives, is poorly soluble in aqueous solutions such as cell culture media. Precipitation typically occurs when a concentrated stock solution of 7-ECP in an organic solvent (like DMSO) is diluted into the aqueous medium, causing the drug to exceed its solubility limit in the final solution.
Q3: What is the active form of this compound and how can it be maintained?
A3: The pharmacologically active form of 7-ECP contains a closed lactone ring. This ring is susceptible to hydrolysis at physiological pH (around 7.4), which opens the ring to form an inactive carboxylate species. To maintain the active lactone form, it is crucial to prepare fresh working solutions and minimize the time the compound spends in the culture medium before and during the experiment.
Q4: What is the recommended solvent for preparing a 7-ECP stock solution?
A4: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of 7-ECP.
Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, even lower concentrations may be necessary.
Troubleshooting Guide
Issue 1: Precipitate Forms Immediately Upon Diluting 7-ECP Stock Solution in Media
| Possible Cause | Solution |
| High final concentration of 7-ECP: The desired working concentration exceeds the solubility of 7-ECP in the cell culture medium. | Perform a dose-response experiment to determine the optimal working concentration range where precipitation does not occur. |
| Rapid dilution: Adding the concentrated DMSO stock directly to the full volume of media can cause localized high concentrations and immediate precipitation. | Employ a serial dilution method. First, dilute the DMSO stock in a small volume of pre-warmed media, mix well, and then add this intermediate dilution to the final volume of media. |
| Temperature difference: Adding a cold stock solution to warm media can decrease solubility. | Ensure both the 7-ECP stock solution and the cell culture medium are at the same temperature (e.g., 37°C) before mixing. |
| Media components: High concentrations of salts or proteins in the media can reduce the solubility of hydrophobic compounds. | If possible, test the solubility of 7-ECP in a simpler buffer like PBS to determine if specific media components are contributing to the issue. |
Issue 2: Solution is Initially Clear, but a Precipitate Forms Over Time in the Incubator
| Possible Cause | Solution |
| Supersaturated solution: The initial working solution may be supersaturated and thermodynamically unstable, leading to crystallization over time. | Reduce the final working concentration of 7-ECP. |
| pH changes in media: Cellular metabolism can alter the pH of the culture medium, which can affect the stability and solubility of 7-ECP. | Use a freshly prepared medium and monitor the pH of the culture. Consider using a medium with a stronger buffering capacity if pH shifts are significant. |
| Evaporation of media: Water evaporation from the culture vessel can increase the concentration of all components, including 7-ECP, leading to precipitation. | Ensure proper humidification in the incubator and use appropriate culture vessel seals to minimize evaporation. |
Quantitative Data
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | DMSO | 5 mg/mL (13.28 mM)[1] |
| Camptothecin | DMSO | ~3 mg/mL |
| Camptothecin | Dimethyl formamide | ~2 mg/mL |
| Camptothecin | 1:3 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL[2] |
Note: The solubility of 7-ECP in cell culture media is expected to be significantly lower than in organic solvents and will depend on the specific media formulation and serum concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 376.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.76 mg of 7-ECP.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock from 3.76 mg, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the 7-ECP is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium (Serial Dilution Method)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with serum)
-
Sterile conical tubes or microcentrifuge tubes
Procedure (Example for preparing a 10 µM working solution):
-
Intermediate Dilution: In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM 7-ECP stock solution to 99 µL of pre-warmed complete cell culture medium. This will result in a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.
-
Final Working Solution: Add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed complete cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.
-
Mix the final working solution gently but thoroughly.
-
Use the freshly prepared working solution immediately to treat your cells.
Important Consideration: The final DMSO concentration in this example is 0.1%. Always calculate and report the final DMSO concentration in your experiments and include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Preparing 7-ECP Working Solution
Caption: Step-by-step workflow for preparing 7-ECP working solutions.
Troubleshooting Logic for 7-ECP Precipitation
Caption: Logical steps for troubleshooting 7-ECP precipitation.
References
Best practices for long-term storage of 7-Ethylcamptothecin stock solutions
This technical support center provides guidance on the best practices for the long-term storage and handling of 7-Ethylcamptothecin stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2] For maximum solubility, ensure the DMSO is high quality and not hygroscopic, as moisture can negatively impact solubility.[1][3]
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[1][4]
Q3: My this compound powder is a light yellow to yellow solid. Is this normal?
A3: Yes, this is the normal appearance for this compound in its solid form.[1]
Q4: I observed precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur. To redissolve the compound, you can warm the solution and use ultrasonic agitation. Specifically, warming to 60°C with sonication can help in fully dissolving the compound in DMSO.[1] Always ensure the vial is tightly sealed during this process to prevent solvent evaporation and contamination.
Q5: Can I store my this compound stock solution in an aqueous buffer?
A5: It is not recommended to store this compound in aqueous solutions for any extended period.[2] The lactone ring of camptothecin and its analogs is unstable in aqueous environments, particularly at physiological pH, and can hydrolyze to an inactive carboxylate form.[5] If you need to dilute your stock solution in an aqueous buffer for your experiment, it should be done immediately before use.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | 1. Low-quality or hygroscopic DMSO. 2. Insufficient agitation. | 1. Use fresh, high-grade, anhydrous DMSO. 2. Gently warm the solution (up to 60°C) and use sonication to aid dissolution.[1] |
| Precipitation in Stock Solution | 1. Supersaturation. 2. Repeated freeze-thaw cycles. | 1. Warm the solution and sonicate to redissolve. 2. Prepare smaller aliquots for single use to avoid repeated temperature changes.[1][4] |
| Loss of Compound Activity | 1. Lactone ring hydrolysis in aqueous media. 2. Improper storage conditions. 3. Multiple freeze-thaw cycles. | 1. Prepare aqueous dilutions immediately before use and do not store them.[2][4] 2. Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1] 3. Aliquot stock solutions to minimize freeze-thaw cycles.[1][4] |
| Inconsistent Experimental Results | 1. Inaccurate concentration due to solvent evaporation. 2. Degradation of the compound. | 1. Ensure vials are tightly sealed during storage and handling. 2. Follow proper storage and handling procedures to maintain compound integrity. |
Data Summary
Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation |
| Solvent | DMSO[1] |
| Long-Term Storage Temperature | -80°C[1] |
| Long-Term Storage Duration | Up to 6 months[1] |
| Short-Term Storage Temperature | -20°C[1] |
| Short-Term Storage Duration | Up to 1 month[1] |
Solubility of Camptothecin Analogs in Common Solvents
| Compound | Solvent | Solubility |
| Camptothecin | DMSO | ~3 mg/mL[2] |
| Camptothecin | Dimethyl formamide | ~2 mg/mL[2] |
| This compound | DMSO | 5 mg/mL (with ultrasonic and warming)[1] |
Experimental Protocols
Protocol for Preparation of a 5 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 5 mg/mL.
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
If the powder is not fully dissolved, sonicate the solution in a water bath at room temperature for 10-15 minutes.
-
If necessary, gently warm the solution to 60°C and continue to sonicate until the solution is clear.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Visualizations
References
Technical Support Center: 7-Ethylcamptothecin and its Active Metabolite SN-38
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 7-Ethylcamptothecin and its active metabolite, SN-38, in cellular assays. The primary focus is to help identify and address potential off-target effects to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
FAQ 1: My cells are showing significant cytotoxicity at concentrations of this compound/SN-38 that are lower than expected to inhibit Topoisomerase I. Is this due to an off-target effect?
Answer: This is a common observation and could indeed be due to off-target activities of the compound. While this compound and its more potent metabolite SN-38 are well-established Topoisomerase I (Topo I) inhibitors, they can exert effects on other cellular targets, leading to cytotoxicity. One identified off-target is the bromodomain-containing protein 4 (BRD4), which can be inhibited by SN-38 in the nanomolar range.
To investigate this, we recommend a multi-step approach:
-
Confirm On-Target Engagement: First, verify that Topo I is being inhibited at your experimental concentrations in your specific cell line.
-
Investigate Potential Off-Targets: Concurrently, assess the engagement of known off-targets like BRD4.
-
Compare Cytotoxicity Profiles: Compare the dose-response curves for cytotoxicity with those for on-target and off-target inhibition.
Below are workflows and protocols to guide you through this process.
FAQ 2: How can I experimentally distinguish between on-target (Topo I) and off-target effects of this compound/SN-38?
Answer: Distinguishing between on-target and off-target effects is crucial for validating your results. We recommend a combination of biochemical and cellular assays.
Workflow for Differentiating On-Target vs. Off-Target Effects:
Figure 1: A workflow for dissecting on-target and off-target effects.
Key Experimental Steps:
-
Topoisomerase I Activity Assay: This biochemical assay directly measures the inhibition of Topo I enzymatic activity. A lack of correlation between cytotoxicity and Topo I inhibition suggests off-target effects.
-
Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement within intact cells. By heating cell lysates treated with your compound, you can determine if it stabilizes Topo I and/or BRD4, indicating binding.
-
BRD4 Inhibition Assay: A biochemical assay to quantify the direct inhibitory effect on BRD4.
-
BRD4-Dependent Gene Expression Analysis: Inhibition of BRD4 leads to changes in the expression of specific genes. Analyzing these gene expression changes via qPCR or RNA-seq can provide cellular evidence of BRD4 engagement.
-
Cell Cycle and Apoptosis Analysis: While Topo I inhibition typically leads to S/G2 phase arrest and apoptosis, off-target effects might induce different phenotypic changes.
FAQ 3: I am observing inconsistent results in my cytotoxicity assays. Could this be related to the compound's properties?
Answer: Yes, the physicochemical properties of this compound and especially SN-38 can contribute to experimental variability.
-
Solubility: SN-38 has poor water solubility. Ensure it is fully dissolved in DMSO before preparing your final dilutions in cell culture media. Precipitation of the compound will lead to inconsistent effective concentrations.
-
Stability in Media: The active lactone ring of camptothecins can be hydrolyzed to an inactive carboxylate form at physiological pH. This process can be influenced by the components of your cell culture medium.
-
Protein Binding: this compound and SN-38 can bind to serum proteins, such as albumin, in the culture medium. This can reduce the free concentration of the drug available to enter the cells and interact with its targets. Consider this when interpreting results from experiments with varying serum concentrations.
Troubleshooting Tip: When preparing working solutions, it is crucial to dilute from a high-concentration DMSO stock directly into the final assay medium with vigorous mixing to minimize precipitation. Also, be mindful of the DMSO concentration in your final assay, as high concentrations can be toxic to cells.
FAQ 4: My cells are showing signs of apoptosis, but I'm not sure if it's caspase-dependent. Can this compound/SN-38 induce caspase-independent cell death?
Answer: While camptothecins are known to induce apoptosis, which is often caspase-dependent, there is evidence that they can also trigger caspase-independent cell death pathways. This can be particularly relevant when interpreting results from apoptosis assays.
To determine the nature of the observed cell death, you can perform the following:
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.
-
Use of Pan-Caspase Inhibitors: Treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) in conjunction with this compound/SN-38. If cell death is still observed, it suggests a caspase-independent mechanism.
-
Investigate AIF Translocation: Apoptosis-inducing factor (AIF) is a key mediator of caspase-independent cell death. Its translocation from the mitochondria to the nucleus can be assessed by immunofluorescence or cellular fractionation followed by Western blotting.
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for this compound (SN-22) and its active metabolite SN-38. Note that these values can vary significantly depending on the cell line, assay conditions, and exposure time.
Table 1: IC50 Values for Cytotoxicity of this compound (SN-22) and SN-38 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SN-38 | HCT-8 | Colon Adenocarcinoma | 8 ± 2 | |
| SN-38 | HT-29 | Colon Carcinoma | 8.8 | |
| SN-38 | HCT116 | Colon Carcinoma | 0.04 ± 0.02 µM (40 nM) | |
| SN-38 | K562 | Leukemia | 279.8 (96h treatment) | |
| SN-38 | OCUM-2M | Gastric Carcinoma | 6.4 | |
| SN-38 | OCUM-8 | Gastric Carcinoma | 2.6 |
Table 2: Comparative IC50 Values for On-Target (Topo I) and Off-Target (BRD4) Inhibition by SN-38
| Target | Assay Type | IC50 (nM) | Reference |
| Topoisomerase I | DNA relaxation | Potent inhibition at low nM | |
| BRD4 (BD1) | Biochemical | 660.2 | |
| BRD4 (BD2) | Biochemical | 547.7 |
Experimental Protocols
Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of this compound/SN-38 to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topo I Assay Buffer
-
This compound/SN-38 dissolved in DMSO
-
Nuclease-free water
-
STEB (Stop Buffer)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Prepare a reaction mixture containing 10x Topo I Assay Buffer, supercoiled plasmid DNA, and nuclease-free water.
-
Add varying concentrations of this compound/SN-38 or DMSO (vehicle control) to the reaction tubes.
-
Initiate the reaction by adding diluted Topoisomerase I enzyme. Include a control without the enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel and visualize the DNA bands under UV light.
Expected Results: In the presence of active Topo I, the supercoiled DNA will be relaxed. An effective inhibitor will prevent this relaxation, resulting in a band corresponding to the supercoiled DNA.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound/SN-38 binds to its intended target (Topo I) and potential off-targets (e.g., BRD4) in a cellular context.
Materials:
-
Cultured cells
-
This compound/SN-38
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against Topo I and BRD4
Procedure:
-
Treat cultured cells with this compound/SN-38 or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and divide into aliquots in PCR tubes.
-
Heat the cell lysates at a range of temperatures in a thermal cycler to create a melt curve.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Topo I and BRD4 in the supernatant by Western blotting.
Expected Results: Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation. This will result in a higher amount of the target protein remaining in the soluble fraction at elevated temperatures in the drug-treated samples compared to the control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of the effects of this compound/SN-38 on cell cycle progression.
Materials:
-
Cultured cells treated with this compound/SN-38
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and control cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
Expected Results: Topo I inhibitors like this compound/SN-38 typically cause an accumulation of cells in the S and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway of this compound/SN-38
Figure 2: On-target mechanism of this compound/SN-38.
Potential Off-Target Signaling via BRD4 Inhibition
Figure 3: Off-target effect of SN-38 on the BRD4 pathway.
Technical Support Center: Strategies to Mitigate 7-Ethylcamptothecin (SN-38) In Vivo Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Ethylcamptothecin (SN-38). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at reducing the toxicity of this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (SN-38) in vivo toxicity?
A1: The primary toxicities associated with SN-38, the active metabolite of irinotecan, are myelosuppression (particularly neutropenia) and delayed diarrhea.[1][2] These toxicities stem from SN-38's mechanism of action, which is the inhibition of topoisomerase I, an enzyme essential for DNA replication.[1] This inhibition leads to DNA damage and apoptosis in rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow and intestinal epithelial cells.[1][3] The severe diarrhea is also exacerbated by the reactivation of the inactive SN-38 glucuronide (SN-38G) back to active SN-38 by bacterial β-glucuronidases in the gut.[4]
Q2: What are the main strategies to reduce the in vivo toxicity of SN-38?
A2: The main strategies focus on altering the pharmacokinetics and biodistribution of SN-38 to minimize its exposure to healthy tissues while maintaining its anti-tumor efficacy. These strategies include:
-
Drug Delivery Systems: Encapsulating SN-38 in carriers like liposomes, nanoparticles, or antibody-drug conjugates (ADCs) can improve its solubility, stability, and tumor targeting.[1][5][6]
-
Prodrug Formulations: Developing prodrugs of SN-38 that are activated at the tumor site can reduce systemic toxicity.[7]
-
Metabolic Modulation: Inhibiting the glucuronidation of SN-38 to its less active form, SN-38G, can paradoxically increase systemic exposure to the active drug but is being explored with caution. Conversely, enhancing glucuronidation in the gastrointestinal tract is a strategy to detoxify SN-38 locally.[4]
-
Combination Therapies: While combination with other chemotherapeutics is common, careful dose selection is crucial to manage overlapping toxicities.
Q3: How do drug delivery systems improve the therapeutic index of SN-38?
A3: Drug delivery systems, such as liposomes and nanoparticles, can improve the therapeutic index of SN-38 in several ways. They can enhance the solubility and stability of the hydrophobic SN-38 molecule, protecting the active lactone ring from hydrolysis.[8] Furthermore, nanoparticles can accumulate preferentially in tumor tissue through the enhanced permeability and retention (EPR) effect.[9] This targeted delivery increases the drug concentration at the tumor site while reducing its concentration in healthy tissues like the bone marrow and gastrointestinal tract, thereby mitigating toxicity.[10][11]
Troubleshooting Guides
Liposomal Formulation of SN-38
Problem: Low encapsulation efficiency of SN-38 in liposomes.
Possible Causes & Solutions:
-
Poor solubility of SN-38: SN-38 is poorly soluble in most organic solvents used for lipid film formation.
-
Solution: Utilize a solvent system that enhances SN-38 solubility, such as a mixture of chloroform and methanol. Optimize the ratio to ensure both lipids and SN-38 remain dissolved.[12]
-
-
Suboptimal lipid composition: The choice of lipids can significantly impact drug loading.
-
Solution: Experiment with different lipid compositions. The inclusion of charged lipids or lipids with specific chain lengths can improve encapsulation.[13]
-
-
Inefficient hydration process: The hydration of the lipid film is a critical step for liposome formation and drug encapsulation.
Problem: Liposome instability leading to premature drug release.
Possible Causes & Solutions:
-
Physical instability (aggregation/fusion): Liposomes can aggregate or fuse over time, especially during storage.
-
Solution: Include PEGylated lipids (e.g., DSPE-PEG2000) in the formulation to create a steric barrier that prevents aggregation.[] Optimize the storage conditions (temperature, pH) to maintain stability.
-
-
Chemical instability (lipid hydrolysis/oxidation): The lipids themselves can degrade, compromising the liposome structure.
-
Solution: Use saturated lipids which are less prone to oxidation.[] Store the formulation under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
-
In Vivo Toxicity Studies
Problem: Unexpectedly high toxicity or mortality in animal models.
Possible Causes & Solutions:
-
Incorrect dosage: The maximum tolerated dose (MTD) of a novel formulation may be different from the free drug.
-
Solution: Conduct a dose-escalation study to determine the MTD of your specific formulation. Start with a low dose and gradually increase it in subsequent cohorts of animals, monitoring for signs of toxicity.[2]
-
-
Vehicle-related toxicity: The components of the delivery system (e.g., solvents, lipids) may have their own toxicity.
-
Solution: Always include a vehicle-only control group in your in vivo experiments to assess the toxicity of the formulation components themselves.
-
-
Rapid drug release: The formulation may not be as stable in vivo as it is in vitro, leading to a burst release of the drug.
-
Solution: Characterize the in vitro release kinetics of your formulation under physiological conditions (e.g., in the presence of serum) to predict its in vivo behavior.[17] Modify the formulation to achieve a more sustained release profile if necessary.
-
Problem: Difficulty in assessing and quantifying gastrointestinal toxicity.
Possible Causes & Solutions:
-
Subjective scoring of diarrhea: Visual assessment of diarrhea can be subjective and vary between observers.
-
Lack of quantitative endpoints: Relying solely on clinical signs may not be sufficient.
Quantitative Data on Toxicity Reduction
| Formulation/Strategy | Animal Model | Maximum Tolerated Dose (MTD) / Dosing Regimen | Key Toxicity Findings | Reference |
| Free SN-38 | Mice | Not explicitly stated, but toxicity observed at doses used for efficacy studies. | - | [5] |
| Liposomal SN-38 (LE-SN38) | CD2F1 Mice | 5.0 mg/kg/day (male), 7.5 mg/kg/day (female) (i.v. x 5) | Favorable safety profile allowing for therapeutically effective doses. | [1][2] |
| Liposomal SN-38 (LE-SN38) | Beagle Dogs | 1.2 mg/kg (i.v. x 5) | Well-tolerated at this dose. | [1][2] |
| Targeted Liposomal SN-38 | BALB/c Mice | 10 mg/kg (single dose) | Significantly improved platelet counts compared to free SN-38; no diarrhea observed. | [17] |
| OxPt/SN38 Core–Shell Nanoparticles | Mice | - | Reduced SN-38 blood exposure by 9.0 times and increased tumor exposure by 4.7 times compared to irinotecan. | [7] |
| Camptothecin Antibody-Drug Conjugate (mAbF-21d) | Mice | 5000 µg/kg (payload) | MTD not reached at this dose, but more body weight loss compared to another ADC variant. | [6] |
Experimental Protocols
Preparation of SN-38 Loaded Liposomes by Thin-Film Hydration
This protocol describes a general method for preparing SN-38 loaded liposomes. Optimization of lipid composition, drug-to-lipid ratio, and hydration media is recommended for specific applications.
Materials:
-
This compound (SN-38)
-
Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of lipids and SN-38 in the organic solvent mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the boiling point of the solvent mixture but below the phase transition temperature of the lipids.
-
Rotate the flask and apply a vacuum to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask.[14][15][21][22]
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[15]
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the phase transition temperature of the lipid with the highest Tc.[14]
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) until the entire lipid film is hydrated and suspended in the buffer, forming multilamellar vesicles (MLVs).[15]
-
-
Extrusion (Size Reduction):
-
Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposome suspension through the membranes multiple times (e.g., 10-20 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[21][22]
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in both fractions.
-
In Vivo Toxicity Assessment of SN-38 Formulations in Mice
This protocol provides a general framework for assessing the acute toxicity of SN-38 formulations in mice. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Animals:
-
Female BALB/c or nude mice (6-8 weeks old)
Procedure:
-
Acclimatization:
-
Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
-
Dosing:
-
Randomly divide the mice into groups (e.g., vehicle control, free SN-38, and different doses of the SN-38 formulation). A typical group size is 5-10 mice.
-
Administer the treatment intravenously (i.v.) via the tail vein.
-
-
Monitoring:
-
Clinical Signs: Observe the mice daily for any clinical signs of toxicity, including changes in posture, activity, fur texture, and signs of diarrhea or dehydration.
-
Body Weight: Record the body weight of each mouse daily. A body weight loss of more than 20% is often considered a humane endpoint.[6]
-
Diarrhea Scoring: If gastrointestinal toxicity is expected, score the severity of diarrhea daily using a standardized scale (e.g., 0 = normal, 1 = soft stool, 2 = mild diarrhea, 3 = moderate diarrhea, 4 = severe/watery diarrhea).[18][19]
-
-
Endpoint Analysis (e.g., at day 7 or 14 post-treatment):
-
Blood Collection: Collect blood samples via cardiac puncture under anesthesia for complete blood count (CBC) and serum chemistry analysis. Pay close attention to neutrophil counts for myelosuppression.
-
Tissue Collection: Euthanize the mice and perform a necropsy. Collect major organs (liver, spleen, kidney, heart, lung) and the gastrointestinal tract (jejunum, ileum, colon) for histopathological analysis.
-
Histopathology: Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections for any signs of tissue damage, such as inflammation, necrosis, or apoptosis in the intestinal crypts.[20]
-
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways involved in the action and toxicity of this compound (SN-38).
Caption: Mechanism of action of this compound (SN-38) leading to apoptosis in cancer cells.
Caption: Metabolic pathway leading to this compound (SN-38)-induced gastrointestinal toxicity.
Caption: Simplified signaling pathway of this compound (SN-38)-induced myelosuppression.
References
- 1. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 生理学报 [actaps.sinh.ac.cn]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Enhanced therapeutic efficacy of a novel liposome-based formulation of SN-38 against human tumor models in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 13. mdpi.com [mdpi.com]
- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 15. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 17. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacometabolomic prediction of individual differences of gastrointestinal toxicity complicating myelosuppression in rats induced by irinotecan – ScienceOpen [scienceopen.com]
- 20. Dissecting Target Toxic Tissue and Tissue Specific Responses of Irinotecan in Rats Using Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 22. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of 7-Ethylcamptothecin (SN-38)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the oral delivery of 7-Ethylcamptothecin (SN-38). SN-38, a potent topoisomerase I inhibitor, is the active metabolite of irinotecan, exhibiting 100 to 1000 times more cytotoxic activity than its parent drug.[1][2] However, its clinical application via the oral route is hampered by poor aqueous solubility and instability at physiological pH.[3][4]
This guide offers troubleshooting advice for common experimental hurdles, detailed protocols for key formulation and evaluation techniques, and comparative data to inform your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the development and evaluation of oral SN-38 formulations.
Formulation Challenges
Question 1: My SN-38-loaded PLGA nanoparticles show low encapsulation efficiency (<50%). What are the potential causes and solutions?
Answer: Low encapsulation efficiency is a common challenge. Here are several potential causes and corresponding troubleshooting strategies:
-
Poor affinity between SN-38 and the polymer matrix: SN-38 is hydrophobic, but its interaction with the PLGA matrix can be limited.
-
Rapid drug partitioning to the external aqueous phase: During the emulsification process, the drug can rapidly diffuse from the organic phase to the aqueous phase.
-
Solution 1: Optimize the emulsification-solvent evaporation method. Increase the viscosity of the internal organic phase by using a higher polymer concentration or a different solvent system.[7]
-
Solution 2: Employ a double emulsion (w/o/w) method if you are working with a more hydrophilic derivative of SN-38.
-
Solution 3: Adjust the pH of the external aqueous phase to be below the pKa of SN-38's phenolic hydroxyl group (around 8.5) to reduce its solubility in the aqueous phase.
-
-
Insufficient polymer concentration: A low polymer concentration may not effectively entrap the drug.
-
Solution: Gradually increase the PLGA concentration in the organic phase. However, be mindful that excessively high concentrations can lead to larger particle sizes and aggregation.[7]
-
Question 2: I am observing aggregation of my SN-38 liposomes during preparation and storage. How can I prevent this?
Answer: Liposome aggregation can compromise the stability and efficacy of your formulation. Here are some strategies to prevent it:
-
Incorporate PEGylated lipids: Including lipids conjugated with polyethylene glycol (PEG), such as DSPE-PEG, in your formulation creates a hydrophilic corona on the liposome surface. This "stealth" layer provides steric hindrance, preventing aggregation.[8]
-
Optimize surface charge: Ensure your liposomes have a sufficient surface charge (either positive or negative) to induce electrostatic repulsion between particles. A zeta potential of at least ±20 mV is generally considered stable. You can incorporate charged lipids like phosphatidylserine (negative) or DOTAP (positive) into your formulation.
-
Control processing parameters:
-
Sonication: Over-sonication can lead to lipid degradation and liposome fusion. Optimize sonication time and power.
-
Extrusion: Ensure the polycarbonate membranes are not clogged and that the extrusion is performed at a temperature above the phase transition temperature of the lipids.
-
-
Storage conditions: Store liposomes at 4°C. Avoid freezing unless you have included appropriate cryoprotectants, as freeze-thaw cycles can disrupt the lipid bilayer and cause aggregation.[9] Using cryoprotectants like trehalose before lyophilization can also improve long-term stability.
Question 3: My self-microemulsifying drug delivery system (SMEDDS) for SN-38 is not forming a stable microemulsion upon dilution. What should I check?
Answer: The spontaneous formation of a stable microemulsion is critical for SMEDDS performance. If you are facing issues, consider the following:
-
Inappropriate excipient selection: The solubility of SN-38 in the oil, surfactant, and cosurfactant is crucial.
-
Incorrect ratio of components: The ratio of oil, surfactant, and cosurfactant (Smix) is critical for self-emulsification.
-
Solution: Construct a pseudo-ternary phase diagram to identify the optimal ratios of your selected excipients that result in a large microemulsion region.[12] This will help you pinpoint the formulation window for stable microemulsion formation.
-
-
Insufficient mixing energy: While SMEDDS are designed to emulsify with gentle agitation, some initial energy is required.
-
Solution: Ensure thorough mixing of the oil, surfactant, cosurfactant, and drug during preparation to form a homogenous isotropic mixture. Gentle vortexing is usually sufficient.
-
In Vitro & In Vivo Evaluation Challenges
Question 4: I am experiencing high variability in my Caco-2 cell permeability assay results for different SN-38 formulations. What are the possible reasons and solutions?
Answer: High variability in Caco-2 assays can be frustrating. Here’s a troubleshooting guide:
-
Inconsistent monolayer integrity: Leaky monolayers can lead to artificially high permeability values.
-
Solution: Regularly monitor the transepithelial electrical resistance (TEER) of your Caco-2 monolayers. Only use monolayers with TEER values within your laboratory's established acceptable range (typically >300 Ω·cm²).[13] Also, perform a Lucifer yellow permeability assay as a marker for paracellular transport to confirm monolayer integrity.[14] High passage numbers of Caco-2 cells can lead to higher TEER values and altered transporter expression, so it's important to use cells within a consistent passage range.[15]
-
-
Low compound recovery: SN-38 might be adsorbing to the plasticware or degrading during the assay.
-
Solution 1: Use low-binding plates and pipette tips.
-
Solution 2: Analyze samples from both the donor and receiver compartments at the end of the experiment to calculate mass balance and ensure recovery is within an acceptable range (e.g., 70-130%).[16]
-
Solution 3: SN-38 is unstable at neutral pH. Ensure your assay buffer is slightly acidic (pH ~6.0-6.5) to maintain the stability of the active lactone form.[2]
-
-
Efflux transporter activity: SN-38 is a substrate for efflux transporters like P-glycoprotein (P-gp), which can lead to high efflux ratios and an underestimation of absorptive permeability.[2][17]
-
Solution: Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. To confirm the involvement of specific transporters, conduct the assay in the presence of known inhibitors like verapamil for P-gp.[16]
-
Question 5: The oral bioavailability of my SN-38 formulation in rats is still low and variable despite promising in vitro results. What could be the issue?
Answer: Discrepancies between in vitro and in vivo results are common in drug development. Here are some factors to consider:
-
First-pass metabolism: SN-38 undergoes extensive glucuronidation in the intestine and liver by UGT1A1, leading to its inactivation and elimination.[18]
-
Poor in vivo stability: The gastrointestinal environment (pH, enzymes) can lead to the degradation of SN-38 or the formulation itself.
-
Solution: Ensure your formulation protects SN-38 from the harsh GI environment. For nanoparticle systems, this means ensuring the polymer or lipid matrix is stable. For SMEDDS, the formed microemulsion should remain stable in the presence of bile salts and digestive enzymes.
-
-
Animal model variability: Factors such as animal strain, age, diet, and stress levels can influence drug absorption and metabolism.
-
Solution: Standardize your experimental conditions as much as possible. Ensure animals are properly fasted before dosing.[5] Use a sufficient number of animals per group to achieve statistical power and account for inter-individual variability.
-
Data Presentation: Comparison of Oral SN-38 Formulations
The following tables summarize quantitative data from various studies on different oral SN-38 formulation strategies.
Table 1: Physicochemical Properties of Different SN-38 Formulations
| Formulation Type | Carrier/Excipients | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoparticles | PLGA/PCL blend | ~150-200 | ~84 | ~21 | [20] |
| mPEG-PLGA | ~170-230 | Varies with polymer ratio | Varies with polymer ratio | [21] | |
| Nanocrystals | 230 - 800 | N/A | ~100 | [6] | |
| Liposomes | Phospholipids, Cholesterol | ~100 | >95 | Not Reported | [22] |
| SMEDDS | Lipophilic Prodrug + Lipids/Surfactants | Not Applicable | Not Applicable | Not Applicable | [19] |
| Prodrugs | Esterification with fatty acids | Not Applicable | Not Applicable | Not Applicable |
Table 2: In Vivo Pharmacokinetic Parameters of Oral SN-38 Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| SN-38 Suspension | 10 | ~50 | ~1 | ~150 | 100 (Reference) | [19] |
| SMEDDS (SN-38 Prodrug) | 10 | ~250 | ~2 | ~1200 | ~800 | [19] |
| Nanoparticles (Oral) | 40 (Irinotecan equivalent) | ~20 (SN-38) | ~1 | Not Reported | Increased vs. Irinotecan | [23] |
| Lipophilic Prodrug | Not Reported | Not Reported | Not Reported | Significantly Increased | Not Reported | [16] |
Note: The data presented are compiled from different studies and should be used for comparative purposes with caution, as experimental conditions may vary.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and evaluation of oral SN-38.
Protocol 1: Preparation of SN-38 Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) and 10 mg of SN-38 in 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of dichloromethane and acetone).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) or probe sonication (e.g., 60% amplitude for 3 minutes) in an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for at least 4 hours under a fume hood to allow for the evaporation of the organic solvent.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g for 30 minutes at 4°C).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Protocol 2: Caco-2 Cell Permeability Assay for SN-38 Formulations
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ humidified incubator.
-
-
Monolayer Formation:
-
Seed Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size, 12-well format) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the monolayers using a voltohmmeter. Ensure the values are within the acceptable range for your laboratory.
-
-
Permeability Study:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Apical to Basolateral (A-B) Transport: Add the SN-38 formulation (e.g., 10 µM) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the SN-38 formulation in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: SN-38 inhibits Topoisomerase I, leading to DNA damage and apoptosis.
Caption: P-gp actively transports SN-38 out of intestinal cells, reducing absorption.
Experimental Workflow Diagram
Caption: Workflow for developing and evaluating oral SN-38 formulations.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low oral bioavailability of SN-38.
References
- 1. Characterization of Nanoparticle Batch-To-Batch Variability [publikationen.bibliothek.kit.edu]
- 2. P-glycoprotein, but not Multidrug Resistance Protein 4, Plays a Role in the Systemic Clearance of Irinotecan and SN-38 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Delivery of an SN38 Conjugate is More Effective Than Irinotecan in a Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of a Self-microemulsifying Drug Delivery System for Oral Administration of the Lipophilic Drug, Resveratrol: Enhanced Intestinal Permeability in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SN38 loaded nanostructured lipid carriers (NLCs); preparation and in vitro evaluations against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enabling Oral SN38-Based Chemotherapy with a Combined Lipophilic Prodrug and Self-Microemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safe and Efficient Intracellular Release of SN38 via Lysosomal-Responsive SN38‑G Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Trace analysis of SN-38 in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 7-Ethylcamptothecin and SN-38 Efficacy in Colon Cancer Cells
In the landscape of chemotherapeutic agents for colon cancer, camptothecin derivatives have emerged as a significant class of topoisomerase I inhibitors. This guide provides a detailed comparison of the in vitro efficacy of two such derivatives: 7-Ethylcamptothecin and SN-38 (7-Ethyl-10-hydroxycamptothecin). While both compounds share a common mechanistic ancestor, their individual cytotoxic profiles, effects on cellular processes, and signaling pathways warrant a closer examination for researchers and drug development professionals.
Note: Direct comparative studies between this compound and SN-38 in colon cancer cell lines are limited in publicly available literature. This guide therefore presents a compilation of data from individual studies on each compound to facilitate an indirect comparison.
Quantitative Efficacy: A Tabular Comparison
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and SN-38 across various human colon cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | KB | 0.0035 | |
| SN-38 | HCT116 | 0.05 | |
| HT-29 | 0.13 | ||
| LoVo | 0.02 | ||
| SW620 | Not Specified | ||
| KM12SM | Not Specified | ||
| KM12L4a | Not Specified | ||
| LS174T | Not Specified | ||
| SW1116 | Not Specified | ||
| HCT-8 | Not Specified | ||
| CACO-2 | Not Specified |
Mechanism of Action and Cellular Effects
Both this compound and SN-38 exert their anticancer effects by inhibiting DNA topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks. These events trigger cell cycle arrest and apoptosis.
Cell Cycle Arrest
-
This compound: Studies on L1210 murine leukemia cells have shown that this compound induces a block in the G2-M phase of the cell cycle.
-
SN-38: In colon cancer cell lines, SN-38 has been observed to induce cell cycle arrest in the S and G2 phases. Specifically, in KM12L4a cells, a time-dependent S-phase and G2 arrest was noted. Another study reported that while SN-38 caused S phase arrest in colon cancer cells, a novel derivative, ZBH-01, induced G0/G1 phase arrest.
Induction of Apoptosis
-
This compound: While direct studies on colon cancer cells are scarce, the induction of DNA damage by this compound is a known trigger for apoptosis.
-
SN-38: The apoptotic effects of SN-38 in colon cancer cells are well-documented. Treatment with SN-38 leads to a time-dependent increase in apoptosis in KM12SM and KM12L4a cell lines. This is associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein survivin. Furthermore, SN-38 has been shown to induce apoptosis in a manner that can be independent of p53 status at high concentrations.
Signaling Pathways
The signaling pathways activated by these compounds converge on the DNA damage response, leading to cell cycle arrest and apoptosis.
SN-38 Signaling Pathway
SN-38, by stabilizing the topoisomerase I-DNA cleavable complex, activates DNA damage sensors such as ATM and ATR. This initiates a signaling cascade that involves checkpoint kinases Chk1 and Chk2, ultimately leading to the activation of p53. p53, in turn, can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax, and cell cycle inhibitors, like p21.
Caption: Signaling pathway of SN-38-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and SN-38.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate colon cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or SN-38 (typically in a range from 0.001 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or SN-38 for 24, 48, or 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Experimental workflow for comparing drug efficacy.
Conclusion
Both this compound and SN-38 are potent inhibitors of topoisomerase I with demonstrated cytotoxic effects. SN-38 has been extensively studied in colon cancer models, showing significant induction of S/G2 phase cell cycle arrest and apoptosis, mediated in part by the p53 pathway. Data for this compound in colon cancer is less abundant, but its efficacy in other cancer cell lines suggests it is a potent cytotoxic agent that induces G2/M arrest. The lack of direct comparative studies highlights a research gap. Future head-to-head investigations are necessary to definitively determine the relative potency and therapeutic potential of these two camptothecin derivatives in the context of colon cancer.
Evaluating the Synergistic Potential of 7-Ethylcamptothecin (SN-38) with Radiation Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of chemotherapy and radiation therapy remains a cornerstone of cancer treatment. This guide provides a comprehensive evaluation of 7-Ethylcamptothecin (SN-38), the active metabolite of irinotecan, when combined with radiation. We present a comparative analysis against other established chemotherapeutic agents, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Executive Summary
This compound (SN-38) demonstrates significant potential as a radiosensitizer, enhancing the efficacy of radiation therapy in preclinical models. Its primary mechanism of action involves the inhibition of topoisomerase I, leading to DNA single-strand breaks that are converted into lethal double-strand breaks by radiation. This synergistic interaction is further amplified by SN-38's ability to modulate the cellular response to DNA damage, notably by inhibiting the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and inducing cell cycle arrest at the S and G2/M phases. This guide will delve into the quantitative evidence supporting these claims and compare the performance of SN-38 with other topoisomerase I inhibitors and standard-of-care chemotherapeutic agents used in combination with radiotherapy.
Comparative Efficacy of SN-38 and Radiation Therapy
The synergy between SN-38 and radiation has been observed to be particularly effective in inhibiting cancer cell proliferation. While direct, head-to-head comparative studies with other agents are limited, existing data allows for an indirect assessment of its potential.
Table 1: Comparative in vitro Efficacy of Chemoradiotherapy Regimens
| Treatment Regimen | Cell Line(s) | Key Efficacy Metrics | Observations |
| SN-38 + Radiation | HT29, SW480 (Colorectal Cancer) | Enhanced inhibition of cell proliferation compared to radiation alone.[1] | SN-38 acts as a radiosensitizer.[1] |
| Irinotecan + Radiation | Human Colorectal Cancer Cells | Reduced colony-forming ability with increasing radiation doses. | Irinotecan serves as a radiosensitizer, and its effect is comparable to oxaliplatin in some contexts.[2] |
| Topotecan + Radiation | NSCLC | Dose-dependent toxicity observed. | Feasible at lower doses, but higher doses led to significant toxicity.[3] |
| Cisplatin + Radiation | Head and Neck Cancer | Improved survival compared to radiation alone. | A standard-of-care combination with demonstrated clinical benefit. |
| Etoposide + Radiation | Various Solid Tumors | Used in combination with other chemotherapies and radiation. | Part of multi-agent chemoradiotherapy regimens. |
Note: This table provides a qualitative comparison based on available literature. Direct quantitative comparison is challenging due to variations in experimental design.
Mechanism of Action: A Deeper Dive
The combination of SN-38 and radiation triggers a complex cascade of molecular events that ultimately leads to enhanced cancer cell death.
DNA Damage and Repair Inhibition
SN-38, a potent topoisomerase I inhibitor, traps the enzyme on the DNA, preventing the re-ligation of single-strand breaks that occur during DNA replication and transcription. When combined with ionizing radiation, which induces a variety of DNA lesions including double-strand breaks, the cell's DNA repair capacity is overwhelmed. The presence of SN-38 can convert radiation-induced single-strand breaks into more lethal double-strand breaks.
Cell Cycle Arrest
A key mechanism of SN-38's radiosensitizing effect is its ability to induce cell cycle arrest in the S and G2/M phases.[1] Cells in these phases are generally more sensitive to radiation. By holding the cells in these vulnerable states, SN-38 increases the probability of radiation-induced cell killing.
Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α)
Tumor hypoxia is a major factor contributing to radiation resistance. Studies have shown that radiation can up-regulate the expression of HIF-1α, a key transcription factor that promotes cell survival in hypoxic conditions. SN-38 has been found to inhibit this radiation-induced up-regulation of HIF-1α, thereby counteracting a crucial resistance mechanism.[1]
Signaling Pathways
The interplay between SN-38 and radiation impacts critical signaling pathways involved in DNA damage response and cell cycle control.
References
Unraveling the Resistance Profile of 7-Ethylcamptothecin (SN-38) in Multidrug-Resistant Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to potent anti-cancer agents is paramount. This guide provides a comprehensive comparison of the cross-resistance profile of 7-Ethylcamptothecin (SN-38), the active metabolite of irinotecan, in various multidrug-resistant (MDR) cancer cell lines. We delve into the quantitative data on its cytotoxicity compared to other chemotherapeutics, detail the experimental protocols for assessing resistance, and visualize the key signaling pathways involved.
Comparative Cytotoxicity of SN-38 in Multidrug-Resistant Cell Lines
The development of resistance to SN-38 is a significant clinical challenge. Multidrug-resistant cancer cells often exhibit cross-resistance to a variety of structurally and mechanistically unrelated drugs. This phenomenon is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. The most implicated transporters in SN-38 resistance are ABCG2 (Breast Cancer Resistance Protein, BCRP) and, to a lesser extent, ABCB1 (P-glycoprotein, P-gp).
Below are tables summarizing the 50% inhibitory concentration (IC50) values of SN-38 and other chemotherapeutic agents in various parental and MDR cancer cell lines. The data clearly demonstrates the decreased sensitivity to SN-38 in cells overexpressing drug efflux pumps.
Table 1: IC50 Values (nM) in Parental and SN-38 Resistant Human Colon Cancer Cell Lines
| Cell Line | SN-38 | Irinotecan | Topotecan | Doxorubicin | Cisplatin |
| HCT116 (Parental) | 8.5 ± 1.2 | 1,200 ± 150 | 25 ± 4 | 50 ± 8 | 1,500 ± 200 |
| HCT116-SN38-R | 570 ± 75 | >10,000 | 450 ± 60 | 65 ± 10 | 1,600 ± 250 |
| HT29 (Parental) | 12.2 ± 2.1 | 1,800 ± 220 | 38 ± 5 | 80 ± 12 | 2,200 ± 300 |
| HT29-SN38-R | 670 ± 88 | >10,000 | 620 ± 80 | 95 ± 15 | 2,300 ± 320 |
| LoVo (Parental) | 9.8 ± 1.5 | 1,500 ± 180 | 30 ± 4 | 60 ± 9 | 1,800 ± 240 |
| LoVo-SN38-R | 196 ± 25 | >10,000 | 280 ± 35 | 70 ± 11 | 1,900 ± 260 |
Data compiled from multiple sources and presented as mean ± standard deviation.
Table 2: Cross-Resistance Profile in ABC Transporter Overexpressing Cell Lines
| Cell Line | Overexpressed Transporter | SN-38 (Relative Resistance) | Topotecan (Relative Resistance) | Mitoxantrone (Relative Resistance) | Doxorubicin (Relative Resistance) |
| SW620/Ad300 | ABCB1 | 1.6 | 3.7 | 15.2 | 214 |
| NCI-H460/TPT10 | ABCG2 | 176.9 | 394.7 | 172.6 | 8.5 |
| PC-6/SN2-5H | ABCG2 | 34 | - | - | - |
| MCF-7/MR | ABCG2 | High | High | High | Moderate |
Relative resistance is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Experimental Protocols
To ensure the reproducibility and standardization of cytotoxicity and resistance studies, detailed experimental protocols are essential.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds (e.g., SN-38, other chemotherapeutics) and incubate for 48-72 hours. Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival and reproductive integrity.
Materials:
-
6-well plates
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a low and known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with the desired drug concentrations for a specified period (e.g., 24 hours).
-
Colony Formation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 1-3 weeks, allowing colonies to form.
-
Colony Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group to assess the drug's effect on clonogenic survival.
Visualizing the Mechanisms of Resistance
The development of resistance to SN-38 is a complex process involving multiple signaling pathways. Below are diagrams generated using Graphviz to illustrate these intricate relationships.
A primary mechanism of SN-38 resistance is the upregulation of the ABCG2 drug efflux pump. Several signaling pathways have been shown to regulate ABCG2 expression.
Another critical pathway implicated in ABCG2-mediated resistance is the JNK signaling cascade.
A Comparative Analysis of 7-Ethylcamptothecin and its Progenitor, Camptothecin
In the landscape of cancer chemotherapy, camptothecin (CPT), a natural alkaloid isolated from the bark of the Camptotheca acuminata tree, has been a pivotal discovery. Its potent anti-tumor activity, primarily through the inhibition of DNA topoisomerase I, has paved the way for the development of various analogs. Among these, 7-Ethylcamptothecin (7-ECPT or SN-22) has emerged as a significant derivative, demonstrating enhanced efficacy in preclinical studies. This guide provides a detailed comparative analysis of this compound and its parent compound, camptothecin, with a focus on their chemical properties, biological activity, and the underlying experimental methodologies.
Chemical and Physical Properties
Camptothecin and this compound share the same fundamental pentacyclic ring structure, which is crucial for their interaction with the topoisomerase I-DNA complex. The key distinction lies in the substitution of an ethyl group at the 7th position of the B-ring in this compound. This modification, while seemingly minor, has a notable impact on the compound's lipophilicity and, consequently, its biological activity.
Below is a table summarizing the key chemical and physical properties of both compounds.
| Property | Camptothecin | This compound |
| Chemical Formula | C₂₀H₁₆N₂O₄ | C₂₂H₂₀N₂O₄ |
| Molecular Weight | 348.35 g/mol | 376.41 g/mol |
| Appearance | Pale yellow, needle-like crystals | Pale yellow crystalline powder |
| Aqueous Solubility | Sparingly soluble (~2.5 µg/mL) | Data not available, but noted to have enhanced liposolubility |
| Solubility in DMSO | ~3 mg/mL[1] | Soluble |
Mechanism of Action: Inhibition of Topoisomerase I
Both camptothecin and this compound exert their cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I. This enzyme is essential for relieving torsional stress in DNA during replication and transcription. The mechanism of inhibition involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex." By binding to this complex, the compounds prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, which is a lethal event for the cell, ultimately triggering apoptosis. The ethyl group at the 7-position in this compound is thought to enhance its interaction with the enzyme-DNA complex, contributing to its increased potency.
Figure 1: Simplified signaling pathway of Topoisomerase I inhibition by camptothecins.
Comparative Performance Data
In Vitro Cytotoxicity
The cytotoxic activity of this compound and camptothecin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. A lower IC50 value indicates greater potency.
| Cell Line | Compound | IC50 (ng/mL) | IC50 (µM) | Reference |
| KB (Human Epidermoid Carcinoma) | This compound | 3.5 | ~0.0093 | [2] |
| Camptothecin | 8.6 | ~0.0247 | [2] | |
| L1210 (Murine Leukemia) | This compound | Not explicitly stated, but noted to be more effective than CPT | - | [2] |
| Camptothecin | - | - | [2] |
As the data indicates, this compound exhibits a significantly lower IC50 value against KB cells compared to camptothecin, suggesting a more potent cytotoxic effect in this cell line.[2]
In Vivo Antitumor Activity
Preclinical studies in animal models have also demonstrated the superior antitumor activity of this compound.
| Animal Model | Tumor Model | Compound | Dosing | Outcome (T/C %)* | Reference |
| Mice | L1210 Leukemia | This compound | Intraperitoneal | 325 | [2] |
| Camptothecin | Intraperitoneal | 232 | [2] |
*T/C % refers to the treated vs. control ratio of median survival time. A higher value indicates greater efficacy.
The in vivo data from the L1210 murine leukemia model shows that this compound treatment resulted in a greater increase in the lifespan of the treated mice compared to those treated with camptothecin.[2]
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay is fundamental to determining the inhibitory activity of compounds against topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An effective topoisomerase I inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase I reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA).
-
Supercoiled plasmid DNA (e.g., pBR322) as the substrate.
-
The test compound (this compound or camptothecin) at various concentrations.
-
Nuclease-free water to reach the final reaction volume.
-
-
Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to act on the DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel to separate the different DNA topoisomers.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Figure 2: Workflow of a Topoisomerase I DNA relaxation assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or camptothecin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.[3]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is then determined from the dose-response curve.
Figure 3: General workflow for an MTT cytotoxicity assay.
Conclusion
The addition of an ethyl group at the 7-position of the camptothecin scaffold in this compound leads to a notable enhancement in its anti-tumor properties. Preclinical data consistently demonstrates that this compound possesses superior in vitro cytotoxicity and in vivo efficacy compared to its parent compound, camptothecin. While both compounds share the same fundamental mechanism of action by inhibiting topoisomerase I, the structural modification in this compound likely improves its pharmacokinetic and pharmacodynamic profile, contributing to its heightened potency. Further research into the precise solubility and toxicity parameters of this compound will provide a more complete picture of its therapeutic potential. Nevertheless, the comparative data presented here underscores the value of targeted chemical modifications in optimizing the efficacy of natural product-based anticancer agents.
References
Assessing the Therapeutic Index of 7-Ethylcamptothecin in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of 7-Ethylcamptothecin (SN-22), a potent topoisomerase I inhibitor, in preclinical models. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology drug development.
Introduction
This compound (also known as SN-22) is a semi-synthetic analog of camptothecin, a natural alkaloid with significant antitumor activity. Like other camptothecin derivatives, its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. Inhibition of this enzyme leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. This guide summarizes the available preclinical data on the efficacy and toxicity of this compound, providing a basis for evaluating its therapeutic potential.
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis Induction
This compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, known as the cleavable complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, a highly lethal form of DNA damage. This damage activates downstream signaling pathways, culminating in programmed cell death, or apoptosis.
Caption: this compound's apoptotic signaling pathway.
Data Presentation
In Vitro Efficacy: Cytotoxicity in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (SN-22) in various human cancer cell lines, providing a comparative view of its potency against different tumor types.
| Cell Line | Cancer Type | IC50 (nM) | Comparison Compound | IC50 (nM) | Reference |
| KB | Cervical Carcinoma | ~9.3 | Camptothecin | ~23.2 | [1] |
| RPMI-8402 | T-cell Leukemia | 5.48 | - | - | [2] |
| CPT-K5 (resistant) | T-cell Leukemia | >2,500 | - | - | [2] |
| ADJ/PC6 | Plasmacytoma | 0.85 | - | - | [2] |
| PC6/SN2-5H2 (resistant) | Plasmacytoma | 2.98 | - | - | [2] |
| K562 | Chronic Myelogenous Leukemia | 279.8 (96h) | - | - |
In Vivo Efficacy: Antitumor Activity in Murine Models
This table presents the in vivo antitumor efficacy of this compound (SN-22) in various murine tumor models. The data highlights its potent activity in both solid and ascetic tumor models.
| Tumor Model | Mouse Strain | Dosing Schedule | Efficacy Endpoint | Result | Reference |
| Ehrlich Carcinoma (ascites) | ICR | 0.25-3 mg/kg/day | Increase in Lifespan (ILS) | 253-606% | [2] |
| MM46 (ascites) | C3H/He | 0.25-3 mg/kg/day | Increase in Lifespan (ILS) | 253-606% | [2] |
| CCM (ascites) | - | 0.25-3 mg/kg/day | Increase in Lifespan (ILS) | 253-606% | [2] |
| MM46 (solid) | C3H/He | Not Specified | Tumor Growth Inhibition (TGI) | >70% | [2] |
| L5178Y (solid) | - | Not Specified | Tumor Growth Inhibition (TGI) | >70% | [2] |
Preclinical Toxicity
The therapeutic index is determined by the relationship between a drug's efficacy and its toxicity. This table summarizes the available toxicity data for this compound (SN-22) in preclinical models.
| Toxicity Parameter | Animal Model | Value | Comparison | Reference |
| LD50 (Lethal Dose, 50%) | ICR Mice | ~1.5 times that of Camptothecin | Camptothecin | [2] |
| MTD (Maximum Tolerated Dose) | Not Specified | Not Explicitly Stated | - | - |
Note: A specific Maximum Tolerated Dose (MTD) for this compound was not explicitly found in the reviewed literature. The LD50 provides a measure of acute toxicity but is less informative for determining the therapeutic window for repeated dosing in a cancer treatment regimen.
Comparative Efficacy and Toxicity of Camptothecin Analogs
To provide context for the therapeutic potential of this compound, this table compares its available data with that of two clinically approved camptothecin analogs, Topotecan and Irinotecan.
| Compound | In Vitro Efficacy (IC50, representative) | In Vivo Efficacy (representative) | In Vivo Toxicity (MTD in mice) |
| This compound (SN-22) | 0.85 nM (ADJ/PC6)[2] | >70% TGI (MM46, L5178Y solid tumors)[2] | Not Explicitly Stated |
| Topotecan | Not Specified | Complete regressions in 4/6 rhabdomyosarcoma xenografts | 1.5 mg/kg/dose (oral, 5 days/week)[3] |
| Irinotecan (CPT-11) | Not Specified | Complete regressions in 5/6 rhabdomyosarcoma xenografts | 10 mg/kg/dose (i.v., 5 days/week for 2 weeks)[3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for assessing the in vivo antitumor efficacy of this compound.
Caption: A typical workflow for preclinical in vivo efficacy studies.
-
Animal Models: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intraperitoneal, intravenous, or oral) according to a predetermined dosing schedule. The control group receives the vehicle used to formulate the drug.
-
Monitoring: Monitor tumor growth, body weight (as an indicator of toxicity), and the general health of the animals throughout the study.
-
Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed. The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Conclusion
The preclinical data available for this compound (SN-22) demonstrate its potent in vitro cytotoxicity against a range of human cancer cell lines and significant in vivo antitumor activity in murine models. Its efficacy, particularly in ascites tumor models, is noteworthy. The finding that its LD50 is higher than that of the parent compound, camptothecin, suggests a potentially improved therapeutic window.
However, a comprehensive assessment of the therapeutic index is currently limited by the lack of a clearly defined Maximum Tolerated Dose (MTD) in the published literature and a need for more extensive in vivo efficacy data that directly correlates specific doses with tumor growth inhibition and associated toxicity. Further preclinical studies are warranted to establish a more precise therapeutic index for this compound and to fully delineate its potential as a clinical candidate in oncology. Direct comparative studies with clinically relevant topoisomerase I inhibitors, using standardized protocols, would be invaluable in this endeavor.
References
Safety Operating Guide
Navigating the Safe Disposal of 7-Ethylcamptothecin: A Procedural Guide
For researchers, scientists, and professionals in the field of drug development, ensuring the safe handling and disposal of potent compounds like 7-Ethylcamptothecin is a critical component of laboratory safety and environmental responsibility. As a derivative of camptothecin, this compound is utilized in cancer research and is classified as a hazardous substance, demanding strict adherence to disposal protocols to mitigate exposure risks and comply with regulatory standards. This guide provides essential, immediate safety and logistical information, offering a clear, step-by-step approach to the proper disposal of this compound.
Understanding the Hazard Classification
This compound and its related compounds are categorized as toxic if swallowed.[1][2] The disposal of such hazardous drugs must be conducted in accordance with federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[3][4][5]
Core Disposal Principle: Segregation of Waste
The fundamental principle for managing chemotherapy waste, including this compound, is the segregation into two primary categories: trace waste and bulk hazardous waste.[6][7] This distinction is crucial as it dictates the type of containment and the subsequent disposal pathway.
Quantitative Data for Waste Segregation
| Waste Category | Threshold | Examples | Container Type | Final Disposal Method |
| Trace Chemotherapy Waste | Container is "RCRA empty" (contains less than 3% by weight of the original drug)[3][7] | Empty vials, syringes, IV bags and tubing, gloves, gowns, and other disposable items with minimal residual contamination.[6][7] | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" and "Incinerate Only".[3][7][8] | Incineration at a licensed facility.[4][8] |
| Bulk Hazardous (Chemotherapy) Waste | Container holds more than 3% by weight of the original drug; includes unused or partially used drugs.[6][7] | Unused or expired this compound, partially filled vials or syringes, spill cleanup materials, and heavily contaminated PPE.[3][6][7] | Black, RCRA-rated, leak-proof container labeled as "Hazardous Drug Waste".[3][7][9] | Treatment at a licensed hazardous waste facility, typically via incineration.[4][10] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to final removal.
Experimental Workflow for Disposal
Caption: Disposal Workflow for this compound
Personal Protective Equipment (PPE) and Spill Management
Proper personal protective equipment is mandatory when handling this compound waste. This includes:
-
Double chemotherapy gloves
-
A disposable gown
-
Safety goggles or a face shield
In the event of a spill, it is crucial to contain the area immediately. For powdered forms, cover with damp cloths to prevent aerosolization. All materials used for spill cleanup must be disposed of as bulk hazardous waste.[9][11]
Decontamination Procedures
For non-disposable equipment contaminated with this compound, a thorough decontamination process is necessary. While a specific deactivating agent for this compound is not readily documented, a general procedure involves:
-
Initial Cleaning: Use a detergent solution to clean the surface.
-
Rinsing: Thoroughly rinse with purified water.
-
Final Wipe-Down: Use 70% ethanol or another suitable laboratory disinfectant.
All cleaning materials must be disposed of as trace or bulk waste, depending on the level of contamination.
Regulatory Compliance
It is imperative to note that regulations for hazardous and chemotherapeutic waste can vary by state and locality.[3] Always consult with your institution's Environmental Health and Safety (EHS) department and ensure that all disposal activities are in full compliance with federal, state, and local requirements.[4][5] Disposal should only be carried out by a licensed and certified hazardous waste management company.[4][10]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. danielshealth.com [danielshealth.com]
- 4. osha.gov [osha.gov]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 9. web.uri.edu [web.uri.edu]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. secamb.nhs.uk [secamb.nhs.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling 7-Ethylcamptothecin
Essential protocols for the safe handling, storage, and disposal of 7-Ethylcamptothecin, a potent cytotoxic agent, are critical for protecting laboratory personnel. This guide provides immediate, procedural, and logistical information to ensure the safety of researchers, scientists, and drug development professionals.
This compound and its derivatives are hazardous substances that require stringent safety measures to prevent occupational exposure.[1] Exposure can occur through various routes, including skin contact, inhalation of aerosols or particles, and ingestion.[2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and waste disposal guidelines is mandatory to minimize risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Handling unopened containers | At a minimum, single-use, powder-free chemotherapy-tested gloves should be worn.[2][3] |
| Weighing and preparing solutions | Double gloving with chemotherapy-tested gloves, a disposable gown resistant to chemotherapy drugs, safety glasses with side shields or goggles, and a fit-tested N95 or higher respirator are required.[4][5][6] |
| Administering the compound | Double gloving, a chemotherapy-resistant gown, and eye/face protection (goggles and face shield) are essential.[4][5][6] |
| Cleaning and decontamination | Heavy-duty gloves, a disposable gown, eye protection, and a respirator should be worn.[2] |
| Waste disposal | Double gloving, a disposable gown, and eye protection are necessary when handling cytotoxic waste containers. |
Note: All PPE should be donned before handling the compound and removed in a manner that avoids self-contamination. Disposable PPE must not be reused.[6]
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
All manipulations of this compound powder or solutions should be performed within a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet to protect both the operator and the product.[7]
-
Ensure that a spill kit specifically for cytotoxic agents is readily available.
-
The work area should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.
2. Donning PPE:
-
Don a disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Put on the first pair of chemotherapy-tested gloves, ensuring the cuffs are tucked under the gown sleeves.
-
Don a second pair of gloves over the first pair, with the cuffs extending over the gown sleeves.[5]
-
Wear safety goggles and a face shield for full facial protection.[4]
-
If working with the powder form, a fit-tested N95 respirator is mandatory.[4]
3. Handling and Solution Preparation:
-
Carefully handle vials to prevent dropping and breakage.
-
When reconstituting the powder, use techniques that minimize aerosol generation.
-
For withdrawing solutions from vials, use a closed-system drug-transfer device (CSTD) if available.
4. Spill Management:
-
In the event of a spill, immediately restrict access to the area.
-
Wearing appropriate PPE, use the cytotoxic spill kit to clean the affected area.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[8]
5. Doffing PPE:
-
Remove PPE in the following order to prevent contamination: outer gloves, gown, inner gloves.
-
Dispose of all used PPE in a designated cytotoxic waste container.[9]
-
Wash hands thoroughly with soap and water after removing all PPE.[10][11]
Disposal Plan
The disposal of this compound and all contaminated materials must follow strict guidelines for hazardous waste.
Waste Segregation:
-
Trace Chemotherapy Waste: Items with less than 3% of the original drug remaining by weight (e.g., empty vials, IV bags, tubing, gloves, gowns). This waste should be placed in designated yellow chemotherapy waste containers for incineration.[12]
-
Bulk Chemotherapy Waste: Materials containing more than 3% of the original drug, including partially full vials, syringes, and materials from a large spill. This is considered RCRA hazardous waste and must be disposed of in black hazardous waste containers.[8][12]
Disposal Containers:
-
All waste containers must be puncture-resistant, leak-proof, and clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[9]
-
Sharps, such as needles and syringes, must be disposed of in a designated sharps container for cytotoxic waste.[1]
Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste management company.[1] High-temperature incineration is the required method of destruction for cytotoxic waste.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research setting.
Caption: Safe handling workflow for this compound.
References
- 1. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. england.nhs.uk [england.nhs.uk]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. halyardhealth.com [halyardhealth.com]
- 6. pogo.ca [pogo.ca]
- 7. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
